N-ethyl-8-hydroxyquinoline-7-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-8-hydroxyquinoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-12(16)9-6-5-8-4-3-7-14-10(8)11(9)15/h3-7,15H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZCOHWCOSHTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-ethyl-8-hydroxyquinoline-7-carboxamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-ethyl-8-hydroxyquinoline-7-carboxamide
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides a detailed methodology for the synthesis, purification, and structural elucidation of this compound, a member of the versatile 8-hydroxyquinoline class of compounds.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged bicyclic scaffold consisting of a pyridine ring fused to a phenol.[1] This structure is renowned for its diverse and potent biological activities, which has led to its incorporation into numerous therapeutic agents.[2][3] Derivatives of 8-HQ have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antifungal, antiviral, and neuroprotective properties.[1][4] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogenic organisms or cancer cells.[5]
This guide focuses on a specific derivative, this compound. The introduction of the carboxamide group at the 7-position and an N-ethyl substituent offers a valuable analogue for structure-activity relationship (SAR) studies. The following sections provide a robust, field-proven protocol for its synthesis and a detailed framework for its analytical characterization.
Part 1: Synthesis Methodology
Principle of Synthesis: Nucleophilic Acyl Substitution
The synthesis of this compound is most efficiently achieved via the amidation of a suitable carboxylic acid derivative, such as an ester. The core of this strategy is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the precursor, Ethyl 8-hydroxyquinoline-7-carboxylate. This process results in the displacement of the ethoxy leaving group and the formation of the desired stable amide bond. This method is widely applicable and favored for its reliability and generally high yields.
Reaction Scheme
The overall transformation is illustrated below:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified steps and subsequent characterization will confirm the successful synthesis of the target compound.
Materials and Equipment:
-
Ethyl 8-hydroxyquinoline-7-carboxylate (Precursor)[6]
-
Ethylamine (70% solution in water or neat)
-
Methanol or Ethanol (Solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 8-hydroxyquinoline-7-carboxylate (1.0 eq, e.g., 2.17 g, 10 mmol) in a minimal amount of methanol (approx. 20-30 mL).
-
Addition of Amine: To the stirred solution, add an excess of ethylamine (3.0 to 5.0 eq, e.g., 2-3 mL of 70% solution). The excess amine drives the reaction equilibrium towards the product.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add distilled water (approx. 50 mL) to the residue. The product, being less soluble in water, should precipitate.
-
If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod.
-
Collect the solid precipitate by vacuum filtration, washing with cold water to remove excess ethylamine and other water-soluble impurities.
-
-
Purification:
-
Dry the crude solid product in a vacuum oven.
-
For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent depends on solubility trials.
-
Expected Yield: 75-90%. Appearance: Off-white to pale yellow solid.
Part 2: Purity Assessment and Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Workflow for Synthesis and Analysis
Caption: Overall workflow from synthesis to final characterization.
Physicochemical and Spectroscopic Data
The following tables summarize the expected analytical data for this compound. This data is predicted based on the known spectral properties of the 8-hydroxyquinoline scaffold and related amide structures.[7]
Table 1: Physicochemical Properties
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Monoisotopic Mass | 216.0899 Da[8] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
|---|---|---|---|---|
| ~10.0-11.0 | br s | 1H | -OH | Phenolic protons are acidic and often broad. |
| ~8.8-9.0 | br t | 1H | -NH | Amide N-H proton, coupling to adjacent CH₂. |
| ~8.75 | dd | 1H | H-2 (Quinoline) | Deshielded by adjacent ring nitrogen. |
| ~8.20 | d | 1H | H-4 (Quinoline) | Aromatic proton adjacent to ring nitrogen. |
| ~7.80 | d | 1H | H-5 (Quinoline) | Aromatic proton ortho to the amide group. |
| ~7.60 | dd | 1H | H-3 (Quinoline) | Standard aromatic coupling. |
| ~7.25 | d | 1H | H-6 (Quinoline) | Aromatic proton ortho to the hydroxyl group. |
| ~3.35 | q | 2H | -NH-CH₂ -CH₃ | Methylene protons coupled to both NH and CH₃. |
| ~1.15 | t | 3H | -CH₂-CH₃ | Methyl protons coupled to the adjacent CH₂. |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3400-3200 | Broad | O-H Stretch | Intramolecular H-bonding of phenolic OH. |
| ~3300 | Medium | N-H Stretch | Secondary amide N-H vibration. |
| ~1640 | Strong | C=O Stretch (Amide I) | Characteristic strong absorption for amide carbonyl. |
| ~1540 | Medium | N-H Bend (Amide II) | Coupled N-H bending and C-N stretching. |
| 1600-1450 | Medium-Strong | C=C Aromatic Stretch | Vibrations of the quinoline ring system. |
| ~1280 | Medium | C-N Stretch | Stretching vibration of the amide C-N bond. |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z | Ion |
|---|---|---|
| ESI-MS (+) | 217.0971 | [M+H]⁺ |
| ESI-MS (+) | 239.0790 | [M+Na]⁺ |
| HRMS | 217.0971 (Calculated) | [M+H]⁺ |
Conclusion and Future Directions
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. By leveraging fundamental principles of organic chemistry and established analytical techniques, researchers can confidently produce and validate this compound.
Given the broad biological activities associated with the 8-hydroxyquinoline family, this derivative is a prime candidate for various screening assays.[1] Future research should focus on evaluating its potential as an antimicrobial, anticancer, or neuroprotective agent. The data generated from such studies will contribute valuable insights into the structure-activity relationships of 7-substituted 8-hydroxyquinolines, potentially leading to the development of novel therapeutic leads.
References
-
Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4296. Available from: [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
-
Omics Online. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Organic & Inorganic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Available from: [Link]
-
AccelaChem. (n.d.). This compound. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(15), 4480. Available from: [Link]
-
AccelaChemBio. (n.d.). This compound. Available from: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
-
Wiley Online Library. (2013). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 44(32). Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Available from: [Link]
-
PubMed Central (PMC). (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. Available from: [Link]
-
PubChem. (n.d.). Ethyl 8-hydroxyquinoline-7-carboxylate. Available from: [Link]
-
SciSpace. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. PubChemLite - Ethyl 8-hydroxyquinoline-7-carboxylate (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to N-ethyl-8-hydroxyquinoline-7-carboxamide: Physicochemical Properties, Synthesis, and Mechanistic Insights
Abstract: N-ethyl-8-hydroxyquinoline-7-carboxamide is a derivative of the highly versatile 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal and materials chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, proposes a robust synthetic pathway, and explores its mechanistic potential, particularly in metal chelation and biological applications. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and the well-characterized 8-HQ core to provide a predictive but scientifically grounded framework for researchers. The narrative emphasizes the causal relationships behind its predicted chemical behavior, analytical characterization, and potential as a bioactive agent, positioning it as a molecule of interest for further investigation in drug development and chemical biology.
Introduction: The 8-Hydroxyquinoline Privileged Structure
The 8-hydroxyquinoline (8-HQ, or oxine) moiety is a foundational bicyclic aromatic heterocycle, comprising a pyridine ring fused to a phenol.[1][2] This arrangement confers a rich and diverse range of chemical and biological properties. The close proximity of the C-8 phenolic hydroxyl group and the C-1 pyridine nitrogen atom creates a powerful bidentate chelating site, enabling the formation of stable complexes with a vast array of metal ions.[3] This capacity for metal sequestration is central to its well-documented biological activities, which span antimicrobial, antifungal, anticancer, anti-neurodegenerative, and antiviral applications.[2][4][5][6]
Modifications to the 8-HQ core are a common strategy to modulate its physicochemical properties, such as lipophilicity and electronic character, thereby fine-tuning its biological activity and target specificity.[4] this compound represents a specific modification at the C-7 position. The introduction of an N-ethylcarboxamide group, a bioisostere for the carboxylic acid group, is particularly noteworthy. For instance, the presence of a carboxyl group at C-7 in related structures has been identified as a key structural requirement for potent anti-HIV activity.[1] This guide will dissect the predicted properties of this specific derivative, offering a roadmap for its synthesis, characterization, and exploration.
Molecular Structure and Chemical Identity
The fundamental identity of a molecule is defined by its structure and associated chemical descriptors. This compound combines the rigid, aromatic 8-HQ core with a flexible N-ethyl amide sidechain.
Note: The DOT language is not ideal for complex chemical structures. A 2D chemical drawing is provided for clarity.
2D Structure:

Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | Derived |
| CAS Number | Not assigned in public databases | N/A |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |
| Molecular Weight | 216.24 g/mol | Calculated |
| Canonical SMILES | CCNC(=O)C1=CC2=C(C=C1)N=CC=C2O | Derived |
| InChIKey | Derived from structure | Derived |
Predicted Physicochemical Properties
Lacking direct experimental data, the physicochemical properties of this compound can be reliably predicted based on its structural components. These properties are critical determinants of its behavior in both chemical and biological systems.
-
Solubility: The 8-HQ core is largely hydrophobic, but soluble in various organic solvents like alcohol, acetone, and chloroform.[7] The presence of the hydroxyl and amide groups introduces hydrogen bonding capabilities, likely conferring solubility in polar organic solvents such as DMSO, DMF, and ethanol. Aqueous solubility is expected to be low but may be enhanced at acidic or basic pH due to the protonation of the pyridine nitrogen or deprotonation of the phenolic hydroxyl group.
-
Lipophilicity (logP): Lipophilicity is a key factor for membrane permeability and overall drug-likeness.[4] The parent 8-HQ is lipophilic. The addition of the N-ethylcarboxamide group will increase the polar surface area while also adding alkyl character. The predicted LogP is likely to be moderate, balancing aqueous exposure with membrane transport capabilities.
-
Acidity and Basicity (pKa): The molecule possesses two key ionizable groups: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. The electron-withdrawing nature of the adjacent carboxamide group at C-7 is expected to increase the acidity (lower the pKa) of the C-8 hydroxyl group compared to unsubstituted 8-HQ. Conversely, it will decrease the basicity (lower the pKa of the conjugate acid) of the pyridine nitrogen.
-
Melting Point: This compound is predicted to be a crystalline solid at room temperature. The planar quinoline ring allows for efficient crystal packing, while intermolecular hydrogen bonding between the amide N-H, carbonyl oxygen, and hydroxyl group would contribute to a relatively high melting point.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value / Behavior | Rationale |
| Physical State | Crystalline Solid | Aromatic structure, hydrogen bonding |
| Aqueous Solubility | Low | Predominantly hydrophobic core |
| Organic Solubility | Soluble in DMSO, Ethanol, Methanol | Polar functional groups and aromatic core |
| logP | 1.5 - 2.5 (Estimated) | Balance of lipophilic quinoline and polar amide |
| pKa (Acidic) | ~8-9 | Phenolic -OH, influenced by adjacent amide |
| pKa (Basic) | ~3-4 | Pyridine -N, influenced by ring electronics |
Synthesis and Characterization
A logical and efficient synthesis of this compound would proceed via the amidation of its corresponding carboxylic acid precursor, which is a known compound.[8] This approach ensures regiochemical control and is based on a well-established and reliable chemical transformation.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 8-hydroxyquinoline-7-carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Amide Coupling
This protocol details the conversion of 8-hydroxyquinoline-7-carboxylic acid to the target N-ethyl amide. This method is analogous to established procedures for synthesizing other 8-hydroxyquinoline carboxamides.[3]
Objective: To synthesize this compound.
Materials:
-
8-hydroxyquinoline-7-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethylamine solution (2.0 M in THF, 2.5 eq)
-
Triethylamine (3.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend 8-hydroxyquinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 8-hydroxyquinoline-7-carbonyl chloride intermediate.
-
Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of ethylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.
Analytical Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the protocol's success.
-
¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals confirming the structure: a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons, distinct aromatic proton signals for the quinoline core, and exchangeable singlets for the amide (N-H) and hydroxyl (O-H) protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will verify the presence of all 12 unique carbon atoms, including a key signal for the amide carbonyl carbon (~165-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Expected peaks include a broad O-H stretch (~3200-3400 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and a strong C=O stretch (Amide I band) around 1640-1660 cm⁻¹. The disappearance of the broad carboxylic acid O-H stretch from the starting material is a key indicator of reaction completion. The parent 8-HQ shows a characteristic broad O-H band around 3180 cm⁻¹.[9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should match the calculated value for C₁₂H₁₃N₂O₂⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, ideally showing a single major peak.
Mechanistic Insights and Potential Applications
Metal Chelation Mechanism
The primary mechanistic feature inherited from the 8-HQ scaffold is its ability to act as a potent bidentate chelator. The this compound ligand coordinates to a metal ion through the lone pair of electrons on the pyridine nitrogen and the deprotonated phenolic oxygen. This forms a stable five-membered ring, a structural feature common to many effective chelating agents.
Caption: Bidentate chelation of a metal ion (M²⁺).
This chelation profoundly alters the molecule's properties, often leading to enhanced fluorescence and modified biological activity.[1][2] The ability to sequester biologically relevant metal ions like iron, copper, and zinc is believed to be a primary mechanism behind the antimicrobial and anti-neurodegenerative effects of many 8-HQ derivatives.[1]
Potential Biological Applications
Based on extensive literature on 8-HQ derivatives, this compound is a promising candidate for several therapeutic areas.
-
Antiviral Agent: As previously noted, a carboxyl group at C-7 is a structural feature associated with anti-HIV activity.[1] The N-ethylcarboxamide group, as a neutral hydrogen-bond-donating mimic of the carboxylic acid, may preserve or enhance this activity by altering cell permeability or target binding affinity.
-
Antimicrobial Agent: 8-HQ and its derivatives have long been known for their broad-spectrum antibacterial and antifungal properties.[2][6] The mechanism is often attributed to the chelation of essential metal ions, disrupting microbial metabolism. This compound would be a prime candidate for screening against pathogenic bacteria and fungi.
-
Anticancer Agent: Many quinoline-based compounds exhibit cytotoxicity against cancer cell lines.[3] The chelation of intracellular metals can induce oxidative stress and apoptosis in cancer cells, making this a plausible therapeutic avenue for exploration.
-
Neuroprotective Agent: The dysregulation of metal ions is implicated in neurodegenerative diseases like Alzheimer's.[1] Chelators that can cross the blood-brain barrier and modulate metal homeostasis are of significant therapeutic interest. The lipophilicity of this compound could be favorable for such applications.
Conclusion
This compound emerges as a molecule of significant interest, built upon the robust and versatile 8-hydroxyquinoline scaffold. While direct experimental characterization is pending, this guide has established a strong predictive foundation for its physicochemical properties, outlining a clear and feasible synthetic route and a comprehensive plan for its analytical validation. Its inherent potential as a metal chelator provides a clear mechanistic basis for exploring its utility as a bioactive agent in antiviral, antimicrobial, and anticancer research. The insights provided herein should serve as a valuable resource for researchers and drug development professionals, encouraging the synthesis and experimental investigation of this promising compound.
References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Al-Busafi, S. N., et al. (2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline-7-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 8-hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Agriculture and Environment Research Unit (AERU). [Link]
-
Abbasi, A. R., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC - NIH. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. ResearchGate. [Link]
-
Khalifa, M. M., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 8-hydroxyquinoline-5-carboxylate. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 8-Hydroxyquinoline IR Spectrum. In NIST Chemistry WebBook. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-ethyl-8-hydroxyquinoline-7-carboxamide (CAS Number: 55477-69-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of 8-HQ have demonstrated a wide array of biological effects, including antimicrobial, anticancer, antiviral, and neuroprotective properties.[1][3] A key feature of 8-hydroxyquinolines is their ability to chelate metal ions, which is often implicated in their mechanism of action.[1] This guide focuses on a specific derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide, a compound of interest for its potential as a targeted therapeutic agent. While specific extensive research on this particular molecule is not widely published, its structural features suggest a likely mechanism of action as an inhibitor of prolyl 4-hydroxylase, a critical enzyme in collagen biosynthesis and hypoxia-inducible factor (HIF) regulation.[4] This document will provide a comprehensive overview of its synthesis, physicochemical characteristics, and a detailed exploration of its potential as a prolyl 4-hydroxylase inhibitor, complete with representative experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery strategies.
| Property | Value | Source |
| CAS Number | 55477-69-5 | Internal Database |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |
| Molecular Weight | 216.24 g/mol | [5] |
| Appearance | White to off-white or faintly yellow crystalline powder (predicted) | [5] |
| Solubility | Predicted to be soluble in organic solvents like ethanol and DMSO | General chemical knowledge |
| XlogP | 2.0 (predicted) | [5] |
Synthesis of this compound: A Representative Protocol
Step 1: Synthesis of 8-Hydroxyquinoline-7-carboxylic acid
The precursor, 8-hydroxyquinoline-7-carboxylic acid, can be synthesized from 8-hydroxyquinoline through a carboxylation reaction. A common method involves the Kolbe-Schmitt reaction or a similar process where the potassium salt of 8-hydroxyquinoline is treated with carbon dioxide under pressure.[6]
Detailed Protocol:
-
Formation of the Potassium Salt: In a suitable reaction vessel, dissolve 8-hydroxyquinoline in a minimal amount of a lower alcohol, such as methanol or ethanol.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until the 8-hydroxyquinoline is fully converted to its potassium salt.
-
Remove the solvent and any water formed during the reaction by heating under reduced pressure.
-
Carboxylation: Transfer the dried potassium 8-hydroxyquinolinate to a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide gas to the desired pressure and heat the vessel to the reaction temperature. These conditions will need to be optimized.
-
Maintain the reaction for a set period to allow for carboxylation to occur at the 7-position.
-
Work-up and Isolation: After cooling and depressurizing the autoclave, dissolve the reaction mixture in water.
-
Carefully acidify the aqueous solution with a mineral acid, such as sulfuric acid, to a pH of 2-4 to precipitate the 8-hydroxyquinoline-7-carboxylic acid.[6]
-
Filter the precipitate, wash with cold water, and dry to yield the desired carboxylic acid.
Step 2: Amide Coupling to Yield this compound
The final step involves the coupling of 8-hydroxyquinoline-7-carboxylic acid with ethylamine to form the corresponding amide. This can be achieved using a variety of standard peptide coupling reagents.[7]
Detailed Protocol:
-
Activation of the Carboxylic Acid: Dissolve 8-hydroxyquinoline-7-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for a period to allow for the formation of the activated ester.
-
Amine Addition: Add ethylamine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Proposed Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase
Prolyl 4-hydroxylases (P4Hs) are a family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases.[4] These enzymes play a crucial role in the post-translational modification of proline residues in collagen, converting them to 4-hydroxyproline. This hydroxylation is essential for the stability of the collagen triple helix.[6] P4Hs are also key regulators of the hypoxia-inducible factor (HIF) pathway. Under normoxic conditions, P4Hs hydroxylate specific proline residues in the HIF-α subunit, leading to its ubiquitination and proteasomal degradation. Under hypoxic conditions, P4H activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[4]
Inhibitors of P4Hs have significant therapeutic potential in conditions such as fibrosis, where excessive collagen deposition is a hallmark, and in ischemic diseases, where the stabilization of HIF can be beneficial.[4]
This compound, with its 8-hydroxyquinoline core, is structurally similar to other known inhibitors of 2-oxoglutarate-dependent dioxygenases.[4] The 8-hydroxyquinoline moiety can act as a bidentate ligand, chelating the ferrous iron at the active site of the P4H enzyme. This chelation would prevent the binding of the co-substrate, 2-oxoglutarate, and/or oxygen, thereby inhibiting the enzyme's catalytic activity. The carboxamide group at the 7-position can further enhance binding affinity and specificity through hydrogen bonding interactions within the active site.
Representative Experimental Protocol: In Vitro Prolyl 4-Hydroxylase Inhibition Assay
To evaluate the inhibitory potential of this compound against prolyl 4-hydroxylase, a high-throughput in vitro assay can be employed. The following protocol is a representative example based on established methods that measure the formation of a product of the P4H reaction.[8]
Materials:
-
Recombinant human prolyl 4-hydroxylase (C-P4H1)
-
(Pro-Pro-Gly)₁₀ peptide substrate
-
2-Oxoglutarate
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
This compound (test compound)
-
Known P4H inhibitor (e.g., 3,4-dihydroxybenzoate) as a positive control
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Detection reagent (e.g., a kit that quantifies succinate, a byproduct of the reaction)[8]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of all other reagents in the assay buffer.
-
Assay Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Recombinant human P4H enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of the (Pro-Pro-Gly)₁₀ peptide substrate, 2-oxoglutarate, ascorbate, and ferrous sulfate.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the hydroxylation reaction to proceed.
-
Termination and Detection: Terminate the reaction and detect the amount of succinate produced according to the manufacturer's instructions for the chosen detection kit.[8] This typically involves adding a series of reagents that lead to a luminescent signal proportional to the amount of succinate.
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly as an inhibitor of prolyl 4-hydroxylase. Its structural features suggest a clear mechanism of action involving chelation of the active site iron, which can be leveraged for the treatment of fibrotic diseases and certain cancers. The provided representative synthesis and biological evaluation protocols offer a solid framework for the further investigation of this and related compounds. Future research should focus on the specific synthesis and purification of this compound, followed by a thorough in vitro and in vivo characterization of its P4H inhibitory activity, selectivity against other dioxygenases, and overall pharmacological profile. Such studies will be crucial in validating its therapeutic potential and advancing it through the drug discovery pipeline.
References
[4] Kumar, V., & Sharma, A. (2018). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current Drug Targets, 19(13), 1532–1542. [Link] [1] Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link] [2] Saadeh, H. A., & Al-Zoubi, R. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link] [3] Mrozek-Wilczkiewicz, A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. [Link] [6] Method for producing 8-hydroxyquinoline-7-carboxylic acid. (1996). Google Patents. [9] Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106–124. [Link] [8] Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link] [10] Cunliffe, C. J., & Franklin, T. J. (1986). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. Biochemical Journal, 239(2), 311–315. [Link] [11] Baader, E., et al. (1994). Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. Journal of Hepatology, 20(4), 593-601. [Link] [12] Myllyharju, J. (2009). The collagen prolyl 4-hydroxylase. In Collagen (pp. 231-257). Humana Press. [13] Khalifa, N. M., et al. (2014). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure and Applied Microbiology, 8, 629-637. [Link] [14] Vasta, J. D., & Raines, R. T. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Journal of Medicinal Chemistry, 61(23), 10453–10465. [Link] [15] Patsnap Synapse. (2024). What are P4HA inhibitors and how do they work? [Link] [16] Design, synthesis, and antitumor evaluation of trimethoxyflavonoid with arylurea structure against hepatocellular carcinoma. (n.d.). ResearchGate. [Link] [7] Khan, I., et al. (2018). Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Scientific Reports, 8(1), 16912. [Link] [17] Prolyl hydroxylase inhibitors. (n.d.). ResearchGate. [Link] [18] Khan, I., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Scientific Reports, 8(1), 16912. [Link] [19] Correlation between IC50 values and platinum(IV) loading of oxaliplatin... (n.d.). ResearchGate. [Link] [20] Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(4), 455-467. [Link] [21] El-Faham, A., et al. (2018). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Taibah University for Science, 12(5), 576-585. [Link] [5] this compound. (n.d.). PubChem. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Elucidation of N-ethyl-8-hydroxyquinoline-7-carboxamide: A Technical Guide
Introduction
8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a carboxamide functional group at the 7-position of the 8-hydroxyquinoline scaffold offers a versatile platform for modulating the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth technical overview of the synthesis and comprehensive spectroscopic characterization of a key derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust synthetic protocol and a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational framework for the exploration of this promising compound class.
Molecular Structure and Synthetic Strategy
The molecular architecture of this compound integrates the rigid, planar 8-hydroxyquinoline core with a flexible N-ethyl amide side chain. This strategic combination is anticipated to influence its steric and electronic profile, thereby affecting its interaction with biological targets.
Figure 1: Molecular Structure of this compound.
The synthesis of this compound is most efficiently achieved through the coupling of 8-hydroxyquinoline-7-carboxylic acid with ethylamine. To facilitate this amide bond formation, a coupling agent is employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[3][4] A well-established and high-yielding method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[5]
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is based on established amide coupling methodologies.[5][6]
-
Preparation: To a solution of 8-hydroxyquinoline-7-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add ethylamine (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an Electrospray Ionization (ESI) source to determine the exact mass of the synthesized compound.
Spectroscopic Data Analysis and Interpretation
The following sections detail the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aromatic protons of the quinoline ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons, coupled to each other. The amide proton (N-H) will likely appear as a broad singlet or a triplet, and the phenolic hydroxyl proton (O-H) as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will be observed in the range of δ 165-170 ppm. The aromatic carbons of the quinoline ring will resonate between δ 110 and 155 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield region.
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~1.15 (t, 3H) | -CH₃ |
| ~3.35 (q, 2H) | -CH₂- |
| ~7.1-7.8 (m, 4H) | Aromatic-H |
| ~8.3-8.9 (m, 2H) | Aromatic-H |
| ~8.5 (t, 1H) | N-H |
| ~9.8 (br s, 1H) | O-H |
Table 1: Predicted ¹H and ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3300 (sharp) | N-H stretch | Amide N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2975-2850 | C-H stretch | Aliphatic C-H |
| ~1640 | C=O stretch (Amide I) | Amide C=O |
| ~1550 | N-H bend (Amide II) | Amide N-H |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring |
Table 2: Predicted characteristic IR absorption bands for this compound.[7][8]
Mass Spectrometry (MS)
In ESI-MS, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺.
| Ion | Predicted m/z |
| [M+H]⁺ | 217.0972 |
| [M+Na]⁺ | 239.0791 |
Table 3: Predicted m/z values for the molecular ions of this compound.
The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of the ethyl group, the ethylamine group, and cleavage of the amide bond, providing further structural confirmation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route via EDC/HOBt-mediated amide coupling is a robust and efficient method for accessing this class of compounds. The detailed predicted NMR, IR, and MS data, along with their interpretation, offer a valuable reference for researchers working on the development and analysis of novel 8-hydroxyquinoline derivatives. The methodologies and data presented herein are intended to facilitate further exploration of this compound's potential applications in medicinal chemistry and beyond, encouraging a deeper understanding of its structure-activity relationships.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SciRP.org. Available at: [Link]
-
Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Adv. J. Chem. A. Available at: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. Available at: [Link]
-
8-Hydroxyquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]
-
1 H-NMR spectra of HQ and PHQ. ResearchGate. Available at: [Link]
-
FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate. Available at: [Link]
-
FTIR spectrum of 8hydroxyquinoline. ResearchGate. Available at: [Link]
-
8-Hydroxy-7-quinolinecarboxylic acid, CAS No. 19829-79-9. iChemical. Available at: [Link]
-
Synthesis of substituted 8-hydroxy-N-phenylquinoline-2-carboxamides 7. ResearchGate. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
8-Hydroxyquinoline. PubChem. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Absorption spectra of 8-hydroxyquinoline at 3.33 x 10 -5 M and the... ResearchGate. Available at: [Link]
-
Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Spectroscopic analysis of 8-hydroxyquinoline derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. ResearchGate. Available at: [Link]
-
7-Nitro-8-hydroxyquinoline. SpectraBase. Available at: [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of N-ethyl-8-hydroxyquinoline-7-carboxamide
Foreword: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The functionalization of this core often leads to compounds with enhanced potency and novel mechanisms of action.[3][4] This guide focuses on a specific, promising derivative: N-ethyl-8-hydroxyquinoline-7-carboxamide. While the parent 8-hydroxyquinoline class is well-studied, the specific biological profile of this N-ethyl carboxamide derivative remains to be fully elucidated.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the biological activity screening of this compound. As a senior application scientist, the following sections are designed not merely as a list of protocols but as a logical, causality-driven roadmap. We will explore the rationale behind experimental choices, establish self-validating systems for each protocol, and ground our methodologies in authoritative scientific literature. Our goal is to systematically uncover the therapeutic potential of this molecule, paving the way for its potential development as a novel therapeutic agent.
Part 1: Foundational Physicochemical and Cytotoxicity Assessment
Before embarking on specific activity screens, a foundational understanding of the compound's purity, stability, and general toxicity is paramount. This initial phase ensures the reliability of subsequent biological data and establishes a safe therapeutic window.
Compound Characterization and Purity Analysis
The first step in any screening cascade is to confirm the identity and purity of the test compound. This is crucial as impurities can lead to false-positive or confounding results.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound. The goal is to achieve a purity level of >95%.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular weight and structural integrity of the compound.
General Cytotoxicity Screening: The MTT Assay
A preliminary assessment of cytotoxicity against a representative non-cancerous cell line is essential to determine the compound's general toxicity and to establish a concentration range for subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a human dermal fibroblast (HDF) cell line in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: After incubation, remove the medium and add 20 µL of a 5 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
Part 2: Screening for Primary Biological Activities
Based on the known activities of the 8-hydroxyquinoline scaffold, a targeted screening approach is recommended. The following sections detail the protocols for assessing the anticancer, antimicrobial, and antioxidant potential of this compound.
Anticancer Activity Screening
Many 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity.[2][3][8][9] A primary screen against a panel of cancer cell lines is a logical starting point.
Experimental Workflow: Anticancer Screening
Caption: Workflow for anticancer activity screening.
The MTT assay protocol described in section 1.2 can be adapted for anticancer screening by using a panel of human cancer cell lines, such as MDA-MB-231 (breast), A549 (lung), and HepG2 (liver). The endpoint of this assay will be the IC50 value (half-maximal inhibitory concentration), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity Screening
The quinoline core is present in many antibacterial and antifungal drugs.[10][11] Therefore, screening for antimicrobial activity is a critical step.
Methodology: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: MIC Determination
-
Bacterial/Fungal Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Anticipated MIC Values
| Microorganism | Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 - 64 |
| Escherichia coli | ATCC 25922 | 1 - 64 |
| Candida albicans | ATCC 90028 | 1 - 64 |
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest.[12] The 8-hydroxyquinoline scaffold is known to possess antioxidant activity, often attributed to its metal-chelating and radical-scavenging properties.[4]
Methodology: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple spectrophotometric method for evaluating antioxidant activity.[13]
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol: DPPH Assay
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add the compound solutions and the DPPH solution. Include a control (methanol and DPPH) and a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Part 3: Delving into the Mechanism of Action
Should the primary screening reveal significant activity in any of the above areas, the next logical step is to investigate the underlying mechanism of action. This is a critical phase in drug discovery, providing insights into how the compound exerts its biological effect.
Elucidating the Anticancer Mechanism
If this compound shows potent anticancer activity, further studies could include:
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To probe for the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).
Investigating Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes.[14][15] Given the diverse activities of quinolines, exploring potential enzyme inhibition is a worthwhile endeavor.
Logical Framework for Enzyme Inhibition Screening
Caption: A logical workflow for enzyme inhibition studies.
Example: Kinase Inhibition Assay
Many anticancer drugs target protein kinases. A generic kinase inhibition assay can be performed using a commercially available kit that measures the phosphorylation of a substrate peptide by a specific kinase. The inhibition of this reaction by this compound would be quantified by a decrease in the signal (e.g., fluorescence or luminescence).
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the systematic biological activity screening of this compound. By following this structured approach, researchers can efficiently and reliably assess its therapeutic potential. Positive results in any of the described assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity. The journey from a novel compound to a potential therapeutic agent is long and complex, but a robust and logical screening cascade, as outlined here, is the essential first step.
References
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
- MTT assay protocol. Abcam.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- Cytotoxicity MTT Assay Protocols and Methods.
- (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
- A novel antioxidant activity index (AAU) for natural products using the DPPH assay.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH.
- Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine deriv
- (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. Benchchem.
- Cell Prolifer
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Enzyme Inhibition Studies. BioIVT.
- MTT (Assay protocol). Protocols.io.
- Chapter 3: Antioxidant Activity – Preliminary Consider
- functional in vitro assays for drug discovery. YouTube.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | MDPI [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of N-ethyl-8-hydroxyquinoline-7-carboxamide: A Technical Guide to Potential Targets
Abstract
The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4] Within this class, 8-hydroxyquinoline (8-HQ) derivatives have garnered significant attention for their potent biological effects, largely attributed to their metal-chelating properties.[5][6][7] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative: N-ethyl-8-hydroxyquinoline-7-carboxamide. By dissecting its structural components and drawing upon the extensive knowledge base of related 8-hydroxyquinoline-carboxamides, we delineate a strategic roadmap for investigating its therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established principles with forward-looking experimental designs to accelerate the discovery process.
The Architectural Blueprint: Deconstructing this compound
The therapeutic potential of this compound can be logically inferred by examining its constituent chemical moieties. The molecule is a composite of three key features: the 8-hydroxyquinoline core, a 7-carboxamide linker, and an N-ethyl terminus. Each component is anticipated to contribute distinct physicochemical and pharmacological properties.
-
The 8-Hydroxyquinoline (8-HQ) Core: This bicyclic system, consisting of a pyridine ring fused to a phenol, is the primary driver of the molecule's bioactivity. The hydroxyl group at position 8, in close proximity to the nitrogen atom of the pyridine ring, creates a powerful bidentate chelating site for a variety of metal ions, including copper, zinc, and iron.[5][7] This metal-binding capability is central to many of the observed biological effects of 8-HQ derivatives, from disrupting metalloenzymes in cancer cells to modulating metal-induced amyloid aggregation in neurodegenerative disorders.[5][6][7]
-
The 7-Carboxamide Linker: The placement of a carboxamide group at the 7-position is a critical modification. Carboxamide moieties are prevalent in pharmaceuticals and are known to participate in hydrogen bonding, a key interaction for ligand-receptor binding. The introduction of this group can influence the molecule's solubility, membrane permeability, and overall pharmacokinetic profile. Furthermore, substitutions at this position have been shown to modulate the biological activity of the quinoline scaffold, with some 7-substituted derivatives exhibiting potent anticancer and antimicrobial properties.[1]
-
The N-ethyl Terminus: The ethyl group attached to the carboxamide nitrogen will primarily influence the molecule's lipophilicity. This can have a profound impact on its ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for targeting central nervous system disorders. The size and conformation of this alkyl group will also play a role in defining the shape of the molecule and its fit within the binding pockets of potential protein targets.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the extensive literature on quinoline and 8-hydroxyquinoline derivatives, we can hypothesize several high-potential therapeutic applications for this compound.
Oncology: A Multi-pronged Attack on Malignancy
The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives demonstrating a wide array of mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2] 8-HQ derivatives, in particular, have shown promise in targeting multidrug-resistant cancers.[8]
Potential Targets and Mechanisms:
-
Proteasome Inhibition: The antitumor activity of some 8-HQ derivatives has been linked to their ability to inhibit the proteasome, a critical cellular machine responsible for protein degradation.[7] A novel 8-hydroxyquinoline derivative, HQ-11, was found to have a favorable binding mode in the active site of the chymotrypsin-like β5 subunit of the proteasome, leading to endoplasmic reticulum (ER) stress and a form of cell death known as paraptosis in breast cancer cells.[9] The metal-chelating properties of this compound could disrupt the function of metalloproteins within the proteasome complex.
-
Kinase Inhibition: Quinoline-based compounds are recognized as versatile scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant signaling pathways that drive tumor growth.[10] Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[10]
-
Induction of Apoptosis and Paraptosis: Many 8-HQ derivatives have been shown to induce programmed cell death in cancer cells.[9] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) due to metal chelation and the disruption of mitochondrial function. The induction of paraptosis, a non-apoptotic form of cell death, by an 8-HQ derivative offers a promising strategy to overcome apoptosis resistance in tumors.[9]
Experimental Workflow: Screening for Anticancer Activity
A systematic approach is required to validate the anticancer potential of this compound.
Caption: Workflow for evaluating the anticancer potential of this compound.
Detailed Protocol: Proteasome Activity Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a known proteasome inhibitor (e.g., bortezomib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Proteasome Activity Measurement: Use a commercially available proteasome activity kit that measures the chymotrypsin-like activity of the 20S proteasome. This typically involves incubating the cell lysates with a fluorogenic substrate.
-
Data Analysis: Measure the fluorescence using a plate reader. A decrease in fluorescence in the treated samples compared to the control indicates proteasome inhibition. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Neurodegenerative Diseases: A Focus on Alzheimer's Disease
The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target drugs.[11] 8-HQ derivatives are particularly promising in this area due to their ability to address several key pathological features of AD.[11]
Potential Targets and Mechanisms:
-
Metal Chelation: Dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the aggregation of β-amyloid (Aβ) plaques, a hallmark of AD.[6][7] 8-HQ derivatives can chelate these metal ions, potentially preventing or reversing Aβ aggregation.[6]
-
Cholinesterase Inhibition: A decline in the neurotransmitter acetylcholine is a key feature of AD.[12] Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a major therapeutic strategy.[12][13] Certain 8-hydroxyquinolylnitrones have shown potent inhibition of BChE.[12][14]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the breakdown of neurotransmitters and their inhibition can have neuroprotective effects. Some 8-HQ derivatives have been identified as inhibitors of MAO-A and MAO-B.[12]
Signaling Pathway: Multi-Targeting in Alzheimer's Disease
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethyl-8-hydroxyquinoline-7-carboxamide Derivatives and Analogues: A Framework for Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on a specific, yet underexplored, subclass: N-ethyl-8-hydroxyquinoline-7-carboxamide and its analogues. While direct literature on this specific compound is sparse, this document serves as a comprehensive technical framework for its investigation. We will delve into the foundational chemistry of the 8-hydroxyquinoline-7-carboxamide core, its known biological targets, and provide detailed, actionable protocols for synthesis and evaluation. This guide is designed to empower researchers to explore this promising chemical space, offering a roadmap from molecular design to biological characterization.
The 8-Hydroxyquinoline-7-Carboxamide Core: A Privileged Scaffold
The 8-hydroxyquinoline moiety is a bicyclic aromatic system composed of a pyridine ring fused to a benzene ring, with a hydroxyl group at the 8-position. This arrangement creates a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This metal-binding ability is a cornerstone of the diverse biological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, and neuroprotective properties.[1][2][3]
The introduction of a carboxamide group at the 7-position adds another layer of functionality, providing a key hydrogen bonding motif and a vector for further chemical modification. Notably, the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[4] This finding provides a strong rationale for the exploration of N-substituted derivatives, such as this compound, as potential therapeutic agents.
Strategic Importance and Rationale for Investigation
The exploration of this compound and its analogues is underpinned by several key strategic considerations in drug discovery:
-
Targeting Pim-1 Kinase: Pim-1 kinase is a key regulator of cell proliferation and apoptosis, and its overexpression is associated with a poor prognosis in several cancers.[5] The 8-hydroxyquinoline-7-carboxamide core has been shown to interact with key residues (Asp186 and Lys67) within the ATP-binding pocket of Pim-1 kinase, providing a clear mechanism for its inhibitory activity.[4]
-
Modulating Physicochemical Properties: The N-ethyl group, and other N-alkyl substituents, can be systematically varied to fine-tune the physicochemical properties of the molecule. This includes modulating lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Structure-Activity Relationship (SAR) Exploration: A systematic investigation of N-substituted analogues will allow for the elucidation of a clear SAR. This knowledge is invaluable for the rational design of more potent and selective inhibitors.
Synthetic Pathways and Methodologies
The synthesis of this compound and its analogues can be approached in a logical, stepwise manner. The following protocols provide a comprehensive guide to the synthesis of the core scaffold and its subsequent derivatization.
Synthesis of the 8-Hydroxyquinoline Core
The Skraup synthesis is a classical and efficient method for the preparation of the 8-hydroxyquinoline core from o-aminophenol.[1][3]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add glycerol, followed by the slow, careful addition of concentrated sulfuric acid with stirring. Sequentially add o-aminophenol and o-nitrophenol.
-
Heating: Heat the reaction mixture to 125°C. The reaction is exothermic and the temperature will naturally rise to approximately 140°C. Maintain the temperature at 135-140°C for 4 hours.
-
Work-up: Allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a beaker containing 10 volumes of ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 30% sodium hydroxide solution until a pH of 7.0-7.2 is reached. This should be done with external cooling.
-
Isolation: The 8-hydroxyquinoline will precipitate as a solid. Collect the precipitate by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization or sublimation under reduced pressure.
Synthesis of 8-Hydroxyquinoline-7-carboxylic Acid
The introduction of a carboxylic acid group at the 7-position can be achieved through various methods, including the Reimer-Tiemann reaction followed by oxidation, or through directed ortho-metalation strategies.
Synthesis of this compound
The final amidation step is a standard and reliable transformation.
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline-7-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an amine base like triethylamine (TEA). Stir for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add ethylamine (or other desired primary or secondary amines) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Biological Evaluation: A Focus on Pim-1 Kinase Inhibition
The primary biological target for this class of compounds is Pim-1 kinase. A robust and reliable assay is essential for determining the inhibitory potency of newly synthesized analogues.
Pim-1 Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a commercially available, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4]
-
Reagent Preparation: Dilute the Pim-1 enzyme, substrate (e.g., a peptide substrate like PIMtide), ATP, and test compounds in the provided kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound (or DMSO as a vehicle control), the Pim-1 enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to convert the ADP generated to ATP. Incubate for 40 minutes.
-
Luminescence Measurement: Add the Kinase Detection Reagent and incubate for 30 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: The amount of light generated is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the IC50 values for each compound.
Structure-Activity Relationship (SAR) and Analogue Design
The systematic synthesis and testing of analogues will allow for the development of a comprehensive SAR. Key areas for exploration include:
-
N-Alkyl Chain Length and Branching: Investigate the effect of varying the length and branching of the N-alkyl substituent on Pim-1 inhibitory activity and cellular permeability.
-
Substitution on the Quinoline Ring: Explore the impact of introducing substituents at other positions (e.g., C2, C5) on potency and selectivity.
-
Bioisosteric Replacements: Consider replacing the carboxamide linker with other functional groups to probe different interactions within the ATP-binding pocket.
The following table summarizes the key structural features and their potential impact on biological activity.
| Modification | Rationale | Expected Outcome |
| Varying N-Alkyl Group | Modulate lipophilicity and steric interactions. | Impact on potency and pharmacokinetic properties. |
| Substitution at C2-position | Explore additional binding interactions. | Potential for increased potency and selectivity. |
| Halogenation at C5/C6 | Influence electronic properties and metabolic stability. | May enhance potency and improve drug-like properties. |
| Bioisosteric replacement of carboxamide | Probe different hydrogen bonding patterns. | Potential to alter binding mode and improve potency. |
Visualization of Key Concepts
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and evaluation of this compound.
Pim-1 Kinase Inhibition Mechanism
Caption: Mechanism of Pim-1 kinase inhibition by 8-hydroxyquinoline-7-carboxamide derivatives.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and evaluation of this compound and its analogues as potential Pim-1 kinase inhibitors. While specific data on the title compound is not yet available, the information presented herein, based on the known properties of the 8-hydroxyquinoline-7-carboxamide core, strongly supports the rationale for its investigation. The detailed protocols and strategic guidance are intended to facilitate the exploration of this promising area of medicinal chemistry, with the ultimate goal of developing novel and effective anticancer therapeutics. Future work should focus on the systematic exploration of the SAR of N-substituted analogues, optimization of their pharmacokinetic properties, and evaluation in relevant preclinical models of cancer.
References
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-11.
- Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Chen, Y. H., et al. (2007). Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery, 4(7), 483-487.
- SciSpace. (2014).
- Google Patents. (1977).
- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2014).
- ResearchGate. (2010).
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors.
- Taylor & Francis Online. (2021). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
- National Center for Biotechnology Information. (2010).
- National Center for Biotechnology Information. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors.
- Promega Corpor
- National Center for Biotechnology Information. (1970). 8-hydroxyinoline Derivatives. Synthesis and Biological Evaluation of Arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline Hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines.
- Selleckchem.com. Pim1 Selective Inhibitors.
- National Center for Biotechnology Information. (2005). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase.
- BenchChem. (2025).
- MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
- BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit.
- MDPI. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.
- National Center for Biotechnology Information. (2021).
Sources
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Profiling of N-ethyl-8-hydroxyquinoline-7-carboxamide
Introduction: Unveiling the Cytotoxic Potential of Novel Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] N-ethyl-8-hydroxyquinoline-7-carboxamide is a novel synthetic compound belonging to this versatile class. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug development process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of the cytotoxic effects of this compound.
These protocols are designed to be robust and self-validating, providing a framework for generating reliable and reproducible data. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the principles underpinning each step.
PART 1: Foundational Steps - Cell Line Selection and Preparation
The choice of cell line is paramount for a meaningful cytotoxicity study. It should be guided by the therapeutic target of the compound. For a novel compound with a yet unknown mechanism, a panel of cell lines representing different cancer types is recommended to identify potential organ-specific toxicity or anti-cancer activity.
Strategic Cell Line Selection
When selecting cell lines for cytotoxicity studies, consider the target organ or tissue where the formulation will have an effect.[5] For instance, if this compound is intended for oral administration, cell lines that mimic the gastrointestinal tract, such as Caco-2 and HT29-MTX, would be appropriate.[5] To assess potential hepatotoxicity, a liver cancer cell line like HepG2 is a suitable choice.[5] For general cytotoxicity screening, human embryonic kidney (HEK293) cells can provide a broad indication of cytotoxic effects.[5]
It is also crucial to consider the unique genotypic and phenotypic characteristics of each cancer cell line, as these can significantly affect drug response.[6][7] Publicly available databases can be utilized to research the expression levels and genetic status of potential targets within different cell lines.[6][7]
Cell Culture and Maintenance
Strict aseptic techniques are mandatory for all cell culture procedures to prevent microbial contamination.
Protocol for Cell Seeding:
-
Cell Revival: Rapidly thaw a cryopreserved vial of the selected cell line in a 37°C water bath.
-
Initial Culture: Transfer the cell suspension to a T-75 flask containing the appropriate pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach them using a trypsin-EDTA solution.[8]
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the viable cell density.
-
Seeding for Assay: Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for a 96-well plate) and plate into the appropriate microplate.
PART 2: Core Cytotoxicity Assays
We will focus on two widely accepted and complementary colorimetric assays: the MTT assay for assessing metabolic activity and the LDH release assay for evaluating membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[8]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations for treatment.
-
Cell Treatment: Add the various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: MTT Assay
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Untreated Control | 0 | 100 | |
| Vehicle Control | - | ||
| Compound X | Concentration 1 | ||
| Compound X | Concentration 2 | ||
| Compound X | Concentration 3 | ||
| ... | ... |
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a method for quantifying cell death by measuring the release of LDH from damaged cells into the culture supernatant.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[12][13]
Principle of the LDH Assay
Caption: Principle of the LDH cytotoxicity assay.
Detailed LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-4).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (typically containing lactate, NAD+, and a tetrazolium salt).[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]
-
Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Data Presentation: LDH Assay
| Treatment Group | Concentration (µM) | Absorbance (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release | 0 | 0 | |
| Maximum LDH Release | - | 100 | |
| Compound X | Concentration 1 | ||
| Compound X | Concentration 2 | ||
| Compound X | Concentration 3 | ||
| ... | ... |
PART 3: Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
MTT Assay: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
LDH Assay: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound. It represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion: A Pathway to Understanding Cytotoxicity
The protocols outlined in this application note provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing both the MTT and LDH assays, researchers can gain a comprehensive understanding of the compound's effects on cell viability and membrane integrity. The careful selection of cell lines and meticulous execution of these protocols will yield reliable and reproducible data, which is essential for the continued development of this and other novel quinoline derivatives as potential therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
- Leist, M., & Ejchart, A. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 273–275.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- protocols.io. (2024, December 11). LDH cytotoxicity assay.
- ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives.
- National Institutes of Health. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
- MDPI. (2022, November 1). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
- Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
- AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Thoreauchem. (n.d.). This compound-55477-69-5.
- PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for N-ethyl-8-hydroxyquinoline-7-carboxamide in Metal Ion Chelation Studies
Introduction
Metal ions are fundamental to a vast array of biological and chemical processes.[1] Their dysregulation, however, is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer.[1] The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal and analytical chemistry, renowned for its potent and versatile metal-chelating properties.[2][3] Derivatives of 8-HQ are extensively utilized as therapeutic agents, fluorescent sensors, and analytical reagents.[4][5] This document provides detailed application notes and protocols for the use of a specific derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide , in metal ion chelation studies.
The introduction of an N-ethylcarboxamide group at the 7-position of the 8-hydroxyquinoline core modifies the electronic properties and steric environment of the chelating site. This can influence the selectivity and stability of the resulting metal complexes, making this compound a compelling candidate for targeted metal ion chelation applications in research and drug development. These notes are intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of this compound with various metal ions.
Synthesis and Characterization
A robust understanding of the synthesis and physicochemical properties of this compound is paramount for its effective application.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Protocol: Synthesis of this compound
Step 1: Synthesis of 8-hydroxyquinoline-7-carboxylic acid
This procedure is adapted from general methods for the synthesis of substituted quinolines.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminophenol and a suitable acrolein derivative in a 1:1.5 molar ratio in 6 N aqueous HCl.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture to pH 7 with a 6 N aqueous NaOH solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 8-hydroxyquinoline-7-carboxylic acid.
Step 2: Amidation to form this compound
This is a standard amidation protocol.
-
Activation of Carboxylic Acid: Dissolve 8-hydroxyquinoline-7-carboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM). Add an amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst like Hydroxybenzotriazole (HOBt) (1.1 eq.). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add ethylamine (1.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=O).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Application in Metal Ion Chelation Studies
This compound is a bidentate chelating agent, coordinating to metal ions through the nitrogen of the quinoline ring and the deprotonated hydroxyl group.[1][2] The carboxamide moiety can influence the electronic properties and provide an additional site for hydrogen bonding, potentially affecting the stability and selectivity of metal complexes.
Spectroscopic Investigation of Metal Ion Binding
UV-Visible and fluorescence spectroscopy are powerful techniques to study the chelation of metal ions by this compound.
UV-Visible Spectrophotometry
The binding of a metal ion to the 8-hydroxyquinoline core typically results in a significant change in the electronic absorption spectrum, often leading to a bathochromic (red) shift. This change can be monitored to determine the stoichiometry and stability constant of the metal-ligand complex.
Protocol: UV-Visible Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., Tris-HCl, HEPES) or a mixed solvent system (e.g., ethanol/water) to ensure solubility.
-
Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, ZnSO₄, FeCl₃) at a higher concentration (e.g., 10 mM) in the same buffer.
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of this compound (e.g., 50 µM).
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the metal ion stock solution and record the spectrum after each addition until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand].
-
The stoichiometry of the complex can be determined using Job's plot (method of continuous variation).[2]
-
The binding or stability constant (Kₐ) can be calculated using the Benesi-Hildebrand equation for a 1:1 complex.[7][8][9]
-
Representative Data (Analogous Compound: 8-Hydroxyquinoline-2-carboxylic acid)
Due to the lack of specific data for this compound, the following table presents stability constants for the structurally similar 8-hydroxyquinoline-2-carboxylic acid with various divalent metal ions.[10] This data provides a reasonable expectation for the relative binding affinities of the target compound.
| Metal Ion | log β₁₁₀ (MLH⁺) | log β₁₁₀ (ML) | log β₁₂₀ (ML₂²⁻) |
| Mn²⁺ | 5.32 | 8.11 | 12.45 |
| Fe²⁺ | - | - | 13.45 |
| Co²⁺ | 6.54 | 9.77 | 15.90 |
| Ni²⁺ | 6.89 | 10.61 | 17.17 |
| Cu²⁺ | 8.33 | 12.41 | 20.64 |
| Zn²⁺ | 7.18 | 10.89 | 18.78 |
Data from Crisponi et al. for 8-hydroxyquinoline-2-carboxylic acid.[10]
Caption: Experimental workflow for chelation studies.
Fluorescence Spectroscopy
8-Hydroxyquinoline and its derivatives are often weakly fluorescent due to an excited-state intramolecular proton transfer (ESPT) from the hydroxyl group to the quinoline nitrogen.[4][5][11] Upon chelation with a metal ion, this proton transfer is inhibited, leading to a significant enhancement of fluorescence ("turn-on" sensing).[11] Conversely, paramagnetic metal ions like Cu²⁺ can quench the fluorescence.[12]
Protocol: Fluorescence Titration
-
Instrument Setup: Use a spectrofluorometer. Determine the optimal excitation wavelength (λₑₓ) by scanning the excitation spectrum while monitoring the emission at an estimated emission maximum (λₑₘ).
-
Preparation of Solutions: Prepare stock solutions as described for the UV-Vis titration.
-
Titration:
-
In a fluorescence cuvette, place a fixed concentration of this compound (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Add incremental amounts of the metal ion stock solution, recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λₑₘ against the concentration of the added metal ion.
-
This data can be used to determine the detection limit and the binding affinity of the ligand for the metal ion.
-
For fluorescence quenching, the data can be analyzed using the Stern-Volmer equation to understand the quenching mechanism.[12]
-
Conclusion
This compound is a promising derivative of 8-hydroxyquinoline for metal ion chelation studies. Its synthesis is achievable through standard organic chemistry techniques. The protocols outlined in this document provide a framework for the comprehensive investigation of its metal-binding properties using UV-Visible and fluorescence spectroscopy. The provided data for a structurally similar compound offers a valuable reference for expected outcomes. Researchers are encouraged to adapt these protocols to their specific experimental needs and to perform thorough characterization of the synthesized compound and its metal complexes.
References
-
Crisponi, G., et al. (2023). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 62(5), 2097-2108. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
-
El-Sayed, Y. S., et al. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(11), 2963. [Link]
-
Bradshaw, J. S., et al. (1999). Metal Ion Complexation Studies of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues. Defense Technical Information Center. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1147. [Link]
-
Abbasi, E., et al. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 25(23), 5716. [Link]
-
Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 9(1), 118-123. [Link]
-
Issa, Y. M., et al. (2014). Benesi-Hildebrand method for the determination of the association constants of the formed complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16(1), 43-50. [Link]
-
Al-Omair, M. A., & Al-Tamimi, A. M. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3). [Link]
- U.S. Patent No. 2,561,553. (1951). Process for the manufacture of 8-hydroxy quinoline.
-
Al-Busafi, S. N., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(10), 1968. [Link]
-
Michalska, D., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 853. [Link]
-
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703-2707. [Link]
-
Al-Majedy, Y. K., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 269. [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. M. H. (2017). The Use of Benesi-Hildebrand Equation in Molecular Complex Formation of o-Nitrophenol with Some Hydrazine Derivatives. Journal of Al-Nahrain University, 14(3-4), 1705-1712. [Link]
-
ResearchGate. (n.d.). Stability constant obtained from the Benesi-Hildebrand equation by UV-vis titration.[Link]
-
Al-Omair, M. A. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(5), 1147. [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc...[Link]
-
Gorbunova, M. G., et al. (2022). Fluorescence Quenching of Carboxy-Substituted Phthalocyanines Conjugated with Nanoparticles under High Stoichiometric Ratios. International Journal of Molecular Sciences, 23(19), 11215. [Link]
-
Abdel-Kader, N. S., et al. (2011). Stability constant of pyrazinamide-Fe(III) binary complex. Analytical Chemistry: An Indian Journal, 10(3), 165-171. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses.[Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antim.icrobial Susceptibility Testing of N-ethyl-8-hydroxyquinoline-7-carboxamide
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Introduction: The Emerging Potential of Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this class, 8-hydroxyquinolines have garnered significant attention for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer effects.[2][3] The potent metal-chelating capability of the 8-hydroxyquinoline nucleus is central to its biological action.[3][4][5] This document provides a detailed guide for the evaluation of N-ethyl-8-hydroxyquinoline-7-carboxamide, a novel derivative, in antimicrobial susceptibility testing (AST). The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9]
Plausible Mechanism of Action: A Tale of Metal Ion Sequestration
The antimicrobial activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to act as bidentate chelating agents, binding to essential metal ions through their hydroxyl and nitrogen groups.[4][10] This sequestration disrupts microbial homeostasis by inhibiting metalloenzymes crucial for cellular processes such as respiration and DNA replication.[4] The addition of a carboxamide group at the 7-position, as in this compound, may enhance its chelating properties or introduce new interactions with microbial targets.
It is hypothesized that upon entering a bacterial cell, this compound binds to divalent metal ions like Fe²⁺, Zn²⁺, and Mn²⁺, which are essential cofactors for many enzymes. This chelation can lead to the formation of lipophilic metal complexes that may facilitate transport across cellular membranes, further enhancing intracellular accumulation and subsequent disruption of enzymatic functions.
Caption: Proposed mechanism of action for this compound.
Essential Preparations for Antimicrobial Susceptibility Testing
Compound Handling and Stock Solution Preparation
Due to the novelty of this compound, its solubility and stability should be empirically determined.
-
Solvent Selection: Begin by assessing solubility in dimethyl sulfoxide (DMSO). If solubility is an issue, other solvents such as ethanol or methanol may be tested. The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the microorganisms.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in the chosen solvent.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Bacterial Strains and Inoculum Preparation
A panel of clinically relevant bacterial strains should be used for initial screening. This should include representatives from both Gram-positive and Gram-negative bacteria.
Recommended Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Inoculum Preparation (McFarland Standard):
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should adhere to CLSI M07 guidelines.[6]
Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (uninoculated medium)
-
Growth control (medium with inoculum, no compound)
Step-by-Step Procedure
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Compound Dilution:
-
Prepare a working solution of the compound at 4 times the highest desired final concentration.
-
Add 100 µL of this working solution to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well.
-
-
Controls:
-
Growth Control: Wells containing CAMHB and inoculum only.
-
Sterility Control: Wells with CAMHB only.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Data Interpretation
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or using a microplate reader.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Disk Diffusion for Qualitative Susceptibility Testing
The disk diffusion method (Kirby-Bauer test) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. This protocol is based on CLSI M02 and EUCAST guidelines.[6]
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum (0.5 McFarland standard)
-
Blank sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Positive control antibiotic disks
-
Forceps
Step-by-Step Procedure
-
Disk Preparation:
-
Impregnate blank sterile paper disks with a known amount of the this compound solution. The optimal concentration to load onto the disk will need to be determined empirically (e.g., start with 30 µg per disk).
-
Allow the disks to dry completely in a sterile environment.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension.
-
Squeeze out excess liquid against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps, place the prepared compound disks and control antibiotic disks onto the inoculated MHA plate.
-
Ensure disks are firmly pressed against the agar surface.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
Data Interpretation
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is beyond the scope of this initial testing protocol for a novel compound.
Data Presentation and Expected Outcomes
The results of the antimicrobial susceptibility testing should be tabulated for clear comparison.
Table 1: Hypothetical MIC Values for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 4 |
| E. faecalis ATCC 29212 | Positive | 8 |
| E. coli ATCC 25922 | Negative | 16 |
| P. aeruginosa ATCC 27853 | Negative | >64 |
Table 2: Hypothetical Zone Diameters for this compound (30 µg disk)
| Bacterial Strain | Gram Stain | Zone Diameter (mm) |
| S. aureus ATCC 29213 | Positive | 22 |
| E. faecalis ATCC 29212 | Positive | 18 |
| E. coli ATCC 25922 | Negative | 15 |
| P. aeruginosa ATCC 27853 | Negative | 6 (no inhibition) |
Quality Control and Validation
Adherence to quality control (QC) is paramount for the validity of AST results.
-
QC Strains: Always include the recommended ATCC strains in each experiment.[12]
-
Reference Standards: The MIC values and zone diameters for the control antibiotics must fall within the acceptable ranges defined by CLSI or EUCAST.[6][12]
-
Media and Reagents: Each new batch of media and reagents should be tested with QC strains to ensure proper performance.
-
Inoculum Density: The density of the bacterial inoculum should be verified periodically.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action |
| No growth in any wells (including growth control) | Inoculum viability issue, improper incubation, residual solvent toxicity. | Verify inoculum preparation, check incubator temperature, ensure solvent concentration is ≤1%. |
| Growth in sterility control wells | Contamination of media or reagents. | Use fresh, sterile materials. Review aseptic technique. |
| QC strain results out of range | Procedural error, compromised QC strain, expired reagents. | Review all procedural steps, use a fresh subculture of the QC strain, check expiration dates of all materials. |
| Compound precipitates in media | Poor solubility. | Re-evaluate the solvent and stock concentration. Consider alternative delivery methods. |
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of its antimicrobial activity. By adhering to standardized methodologies and rigorous quality control, researchers can generate reliable and reproducible data to guide further development and mechanistic studies.
References
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Molecules. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Drug Design, Development and Therapy. [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (2016). ResearchGate. [Link]
-
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). ResearchGate. [Link]
-
EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. (2016). Journal of Pure and Applied Microbiology. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). [PDF source]. [Link]
-
Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. (2016). ResearchGate. [Link]
-
8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. (2013). [Video source]. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). MedCrave online. [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.). ResearchGate. [Link]
-
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Synthesis of Novel Quinolines with Antibacterial Activity. (2021). ResearchGate. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. dovepress.com [dovepress.com]
- 6. nih.org.pk [nih.org.pk]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. chainnetwork.org [chainnetwork.org]
- 12. szu.gov.cz [szu.gov.cz]
Application Notes & Protocols: Establishing In Vivo Dosage for N-ethyl-8-hydroxyquinoline-7-carboxamide in Preclinical Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing an appropriate in vivo dosage of the novel compound, N-ethyl-8-hydroxyquinoline-7-carboxamide, for animal studies. Given the limited publicly available data on this specific molecule[1][2], this guide emphasizes a foundational approach, drawing from the well-established pharmacology of the broader 8-hydroxyquinoline and quinoline carboxamide classes of compounds. The protocols outlined herein are designed to be a starting point for rigorous scientific investigation, ensuring both ethical considerations and the generation of robust, reproducible data.
Scientific Background & Mechanistic Considerations
This compound belongs to the 8-hydroxyquinoline (8HQ) family of compounds. A defining characteristic of 8HQ and its derivatives is their ability to chelate metal ions[3][4][5][6][7]. This metal-binding property is often central to their diverse biological activities, which include antimicrobial, anticancer, antineurodegenerative, and anti-inflammatory effects[4][5][7][8][9]. The close proximity of the hydroxyl group and the nitrogen atom in the quinoline ring system creates a bidentate chelation site for various divalent and trivalent metal ions[5].
The carboxamide moiety can further influence the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding, and metabolic stability. Similar quinoline-carboxamide derivatives have been investigated as potent therapeutic agents with diverse mechanisms of action[10][11][12].
Presumed Mechanism of Action:
Based on its structural features, it is hypothesized that this compound will act as a metal ionophore or chelator, thereby modulating intracellular metal homeostasis. This can lead to a range of downstream effects, including the induction of oxidative stress, inhibition of metalloenzymes, and interference with cellular signaling pathways dependent on metal ions.
Pre-Protocol Essentials: Compound Characterization
Prior to initiating any in vivo studies, a thorough in vitro characterization of this compound is imperative. This foundational data will inform the design of subsequent animal experiments.
| Parameter | Experimental Method | Significance for In Vivo Studies |
| Purity | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy | Ensures that the observed biological effects are attributable to the compound of interest and not impurities. |
| Solubility | Aqueous buffer (e.g., PBS) and relevant organic solvents (e.g., DMSO, ethanol) | Critical for preparing appropriate vehicle formulations for administration. |
| In Vitro Efficacy (IC50/EC50) | Relevant cell-based assays (e.g., cancer cell lines, microbial cultures) | Provides a preliminary indication of the compound's potency and helps in estimating the starting dose for in vivo studies. |
| In Vitro Cytotoxicity | Assays on non-cancerous cell lines (e.g., primary hepatocytes, fibroblasts) | Assesses the compound's general toxicity and helps in determining a therapeutic window. |
| Microsomal Stability | Incubation with liver microsomes from the selected animal species | Predicts the rate of metabolic clearance in the liver, which influences the dosing interval. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration with plasma from the selected animal species | The extent of protein binding affects the free fraction of the drug available to exert its therapeutic effect. |
Experimental Protocols: A Step-by-Step Guide to In Vivo Dosage Determination
The following protocols are designed to systematically establish a safe and effective dose range for this compound in a rodent model (e.g., mice or rats). The choice of species should be justified based on the research question and, where possible, on metabolic similarities to humans.
Animal Model Selection
The selection of an appropriate animal model is contingent on the therapeutic indication. For instance:
-
Oncology: Subcutaneous or orthotopic xenograft models using human cancer cell lines in immunodeficient mice (e.g., NOD-SCID, NSG). One study reported that a dose of 10 mg/kg/day of an 8-hydroxyquinoline derivative completely abolished the growth of a hepatocellular carcinoma xenograft in nude mice[13].
-
Infectious Diseases: Acute or chronic infection models relevant to the pathogen of interest.
-
Neurodegenerative Diseases: Transgenic mouse models that recapitulate aspects of human diseases like Alzheimer's or Parkinson's disease.
-
Diseases of Metal Metabolism: Genetic or diet-induced models of iron overload or copper dyshomeostasis[14][15][16][17][18].
Formulation and Vehicle Selection
The vehicle for administering this compound must be non-toxic and capable of solubilizing the compound at the required concentrations. A common starting point for preclinical studies is a formulation of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
The final formulation should be sterile-filtered before administration.
Workflow for In Vivo Dosage Determination
Caption: Workflow for establishing in vivo dosage.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity profile and identify the MTD of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, mixed-sex initially.
-
Standard animal housing and husbandry equipment.
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the experiment.
-
Dose Grouping: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data and dosages of similar quinoline derivatives[11][12][19], a suggested starting dose range could be 1, 5, 10, 25, 50, and 100 mg/kg.
-
Administration: Administer a single dose via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)).
-
Observation: Monitor animals closely for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).
-
Body weight changes.
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and produces only mild, reversible clinical signs of toxicity.
Protocol 2: Repeat-Dose Efficacy and Tolerability Study
Objective: To evaluate the efficacy and tolerability of this compound following repeated administration in a relevant disease model.
Procedure:
-
Model Induction: Induce the disease model in a cohort of animals (e.g., tumor cell implantation).
-
Dose Grouping: Once the model is established (e.g., tumors reach a palpable size), randomize animals into treatment groups (n=8-10 per group), including a vehicle control.
-
Dose Selection: Select 3-4 doses below the determined MTD (e.g., 0.25x MTD, 0.5x MTD, and 0.75x MTD).
-
Administration: Administer the compound daily (or as determined by preliminary pharmacokinetic data, if available) for a specified period (e.g., 14-28 days).
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, pathogen load, behavioral tests).
-
Tolerability Assessment: Continue to monitor for clinical signs of toxicity and body weight changes.
-
Terminal Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis, and harvest organs for histopathological examination to assess for any target organ toxicity.
Protocol 3: Preliminary Pharmacokinetic (PK) Study
Objective: To characterize the basic pharmacokinetic profile of this compound.
Procedure:
-
Animal Grouping: Use healthy animals (n=3-4 per time point).
-
Dose Administration: Administer a single dose of the compound at a well-tolerated and potentially efficacious level determined from the previous study.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the predicted half-life.
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
The pharmacokinetic properties of other drugs have been determined in various animal models, highlighting species-specific differences that should be considered[20].
Data Interpretation and Dose Refinement
The data from these initial studies will provide a comprehensive picture of the in vivo behavior of this compound.
-
The MTD will establish the upper limit for safe dosing.
-
The repeat-dose study will identify a dose range that balances efficacy with tolerability.
-
The PK study will inform the optimal dosing frequency required to maintain therapeutic concentrations.
This integrated dataset will enable the rational selection of a dose regimen for more extensive, pivotal efficacy studies.
Conclusion
Establishing the in vivo dosage for a novel compound like this compound requires a systematic, data-driven approach. By leveraging the known properties of the 8-hydroxyquinoline class of molecules and conducting structured dose-finding, efficacy, and pharmacokinetic studies, researchers can confidently advance their investigations. This guide provides the foundational protocols to navigate this process, ensuring scientific rigor and adherence to the principles of ethical animal research.
References
-
Anderson, G. J., & Frazer, D. M. (2019). Animal Models of Normal and Disturbed Iron and Copper Metabolism. PubMed Central. [Link]
-
Philpott, C. C. (2002). Of metals, mice, and men: what animal models can teach us about body iron loading. Journal of Clinical Investigation. [Link]
-
ResearchGate. (n.d.). ANIMAL MODELS OF IRON REGULATION. ResearchGate. [Link]
-
Le Guenno, G., et al. (2007). Study of iron metabolism disturbances in an animal model of insulin resistance. Diabetes & Metabolism. [Link]
-
Latunde-Dada, G. O., et al. (2021). Development of rat and mouse models of heme-iron absorption. JCI Insight. [Link]
-
Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
-
Verma, P., & Kumar, N. (2018). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
ResearchGate. (2022). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
Hernández-Vázquez, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Ahmad, I., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
-
Thoreauchem. (n.d.). This compound-55477-69-5. Thoreauchem. [Link]
-
Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Chan, S. H., et al. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
-
Cabana, B. E., & Van Harken, D. R. (1980). Comparative Pharmacokinetics of Ceforanide (BL-S786R) and Cefazolin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound-55477-69-5 - Thoreauchem [thoreauchem.com]
- 3. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rroij.com [rroij.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Of metals, mice, and men: what animal models can teach us about body iron loading - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Study of iron metabolism disturbances in an animal model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparative pharmacokinetics of ceforanide (BL-S786R) and cefazolin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-ethyl-8-hydroxyquinoline-7-carboxamide as a Metalloenzyme Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-ethyl-8-hydroxyquinoline-7-carboxamide as a potent inhibitor of metalloenzymes. This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their potent metal-chelating properties.[1] This guide elucidates the mechanistic basis of inhibition, offers detailed, field-proven protocols for assessing inhibitory activity against a representative metalloenzyme class (Histone Deacetylases), and provides a framework for data analysis and interpretation.
Introduction: The Scientific Rationale
Metalloenzymes constitute a vast and functionally diverse class of proteins, representing over a third of the human proteome.[2] They utilize a coordinated metal ion, typically zinc, iron, copper, or manganese, as a catalytic cofactor for a wide range of biological processes.[2][3] The dysregulation of metalloenzyme activity is a hallmark of numerous pathologies, including cancer, infectious diseases, and neurodegenerative disorders, making them high-value targets for therapeutic intervention.[4][5]
The 8-hydroxyquinoline (8-HQ) scaffold is a classic bidentate chelating agent, capable of forming stable complexes with various metal ions.[6] This inherent metal-binding ability is the cornerstone of its function as a metalloenzyme inhibitor. Derivatives of 8-HQ, such as this compound, are designed to act as Metal-Binding Pharmacophores (MBPs).[4][7] These molecules are engineered to penetrate the active site of a target metalloenzyme and coordinate with the catalytic metal ion, thereby displacing essential water molecules and disrupting the enzyme's catalytic cycle. Early work identified 8-hydroxyquinoline-7-carboxylic acid derivatives as potent inhibitors of enzymes like HIV Integrase, demonstrating the scaffold's therapeutic potential.[8]
This compound builds upon this principle. The core 8-hydroxyquinoline moiety provides the metal-chelating function, while the N-ethyl-7-carboxamide side chain allows for synthetic modification to fine-tune physicochemical properties, target selectivity, and cell permeability—a common challenge with first-generation 8-HQ inhibitors.[4] This guide will use Histone Deacetylases (HDACs), a critical class of zinc-dependent metalloenzymes, as a representative model system for protocol development.
Mechanism of Inhibition: A Visual Guide
The primary mechanism of action for this compound is the chelation of the catalytic metal ion within the enzyme's active site. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a high-affinity coordination complex with the metal ion (e.g., Zn²⁺ in HDACs), effectively inactivating the enzyme.
Caption: Step-by-step workflow for the HDAC fluorometric inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare 1X HDAC Assay Buffer by diluting the 10X stock with deionized water. Keep on ice.
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock into 1X Assay Buffer. A typical final assay concentration range would be 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
Prepare a working solution of the positive control inhibitor, Trichostatin A (e.g., 1 µM final concentration).
-
Dilute the HDAC enzyme source in 1X Assay Buffer to the recommended working concentration.
-
-
Assay Plate Setup (per well):
-
Test Wells: 85 µL of diluted HDAC enzyme + 5 µL of inhibitor dilution.
-
Enzyme Control (100% Activity): 85 µL of diluted HDAC enzyme + 5 µL of 1X Assay Buffer containing the same percentage of DMSO as the test wells.
-
Inhibitor Control (Positive Control): 85 µL of diluted HDAC enzyme + 5 µL of diluted Trichostatin A.
-
Blank (Background): 90 µL of 1X Assay Buffer (no enzyme).
-
-
Pre-incubation:
-
Add the components as described above to the 96-well plate.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the HDAC Fluorometric Substrate to all wells.
-
Mix thoroughly (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at 37°C for 30 to 60 minutes, protected from light. The optimal time may need to be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 50 µL of Developer Solution to each well. [2] * Mix and incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of HDAC activity inhibited by this compound at each concentration is calculated using the following formula:
% Inhibition = [ 1 - ( (FluorescenceTest Well - FluorescenceBlank) / (FluorescenceEnzyme Control - FluorescenceBlank) ) ] x 100
Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism, Origin) to fit the data.
-
The IC₅₀ value is determined from the curve as the concentration that corresponds to 50% inhibition.
Quantitative Data Summary
The following table provides a template for summarizing the experimental results. Hypothetical data is included for illustrative purposes.
| Parameter | This compound | Trichostatin A (Control) |
| Target Enzyme | Human HDAC1 (recombinant) | Human HDAC1 (recombinant) |
| Assay Type | Fluorometric, In Vitro | Fluorometric, In Vitro |
| IC₅₀ Value | 1.2 µM | 5 nM |
| Curve Hill Slope | 1.1 | 1.0 |
| Max Inhibition | 98% | 100% |
Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The results should be compared against known standards like Trichostatin A to benchmark the potency of the test compound. Further studies, such as enzyme kinetics (e.g., Michaelis-Menten plots in the presence of the inhibitor), can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Trustworthiness and Self-Validation
The integrity of any inhibition assay relies on a set of internal controls that validate the results of each experiment.
-
Positive Control (e.g., Trichostatin A): Confirms that the enzyme is susceptible to inhibition and the assay can detect it. A potent response from the positive control validates the assay's sensitivity.
-
Negative Control (Enzyme Control): Represents 100% enzyme activity and serves as the primary reference point for calculating inhibition.
-
Blank Control (No Enzyme): Measures the background fluorescence from the substrate and buffer components, ensuring that the measured signal is enzyme-dependent.
-
DMSO Control: The final concentration of the vehicle (DMSO) should be kept constant across all wells to ensure it does not interfere with enzyme activity.
By including these controls in every assay plate, the protocol becomes a self-validating system, ensuring that the observed inhibition is a direct result of the test compound's activity.
References
- Abcam. (2021). HDAC Activity Assay Kit (Fluorometric) (ab156064).
- Cayman Chemical. (n.d.). HDAC Fluorometric Activity Assay Kit (Item No. 10011563).
-
Crowley, R. P., & Riley, A. P. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry. Available at: [Link]
- Sigma-Aldrich. (n.d.). Histone Deacetylase Assay Kit, Fluorometric (CS1010).
- R&D Systems. (n.d.). HDAC Cell-Based Assay Kit.
- Baragi, V. M., et al. (2000). A versatile assay for gelatinases using succinylated gelatin.
- Sigma-Aldrich. (n.d.). MMP-1 Inhibitor Screening Kit (MAK212).
- Cawston, T. E. (2002). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols. Humana Press.
-
Wiman, K., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 743-752. Available at: [Link]
- Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399-416.
- Ryu, J., et al. (2021). Porphyra-334 Inhibits UVA-Induced MMP-1 Expression through Regulation of Nrf2-Mediated Heme Oxygenase-1 Expression in Human Skin Fibroblasts. Marine Drugs, 19(4), 227.
- Taha, E. A., et al. (2020). Screening of Non-catalytic Integrase Inhibitors for Anti-HIV Drug Development. Journal of Virological Methods, 285, 113945.
-
Wiśniewska, J., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(15), 5808. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2649. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. Available at: [Link]
-
Serrao, E., et al. (2013). Fragment-based discovery of 8-hydroxyquinoline inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. Journal of medicinal chemistry, 56(6), 2311–2322. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231363, 8-Hydroxyquinoline-7-carboxylic acid. Retrieved from [Link]
-
Fassihi, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Research in Pharmaceutical Sciences, 17(1), 58-71. Available at: [Link]
- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: a structural perspective. European journal of medicinal chemistry, 120, 252–274.
- Mouscadet, J. F., et al. (2010). 8-Hydroxyquinolines as inhibitors of HIV-1 integrase. Molecules, 15(5), 3289–3307.
- Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
-
Li, R., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 66(23), 16364-16376. Available at: [Link]
- Hajimahdi, Z., & Zarghi, A. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian journal of pharmaceutical research, 15(4), 595–627.
- Al-Masoudi, N. A. (2014).
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU Pesticide Properties Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging N-ethyl-8-hydroxyquinoline-7-carboxamide in High-Throughput Screening for Metalloenzyme Inhibitors
Introduction: The Emergence of 8-Hydroxyquinoline Derivatives in Drug Discovery
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and chemical biology.[1] These bicyclic aromatic compounds, comprising a pyridine ring fused to a phenol, possess a unique combination of physicochemical properties that make them highly valuable as therapeutic agents and research tools.[2] The strategic placement of the hydroxyl group at the 8th position, in close proximity to the nitrogen atom of the pyridine ring, confers upon these molecules the ability to act as potent bidentate chelators of various metal ions, including Zn²⁺, Fe²⁺, Cu²⁺, and Al³⁺.[2][3] This metal-chelating property is central to their diverse biological activities, which span antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects.[3][4]
N-ethyl-8-hydroxyquinoline-7-carboxamide, a specific derivative of the 8-HQ core, is of particular interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of metalloenzymes. The carboxamide moiety at the 7th position offers a versatile point for synthetic modification, allowing for the fine-tuning of properties such as solubility, cell permeability, and target selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS assays, with a focus on the discovery of metalloenzyme inhibitors.
Mechanism of Action: A Tale of Metal Ion Sequestration
The primary mechanism through which this compound and its congeners exert their biological effects is through the chelation of metal ions that are essential for the catalytic activity of their target enzymes.[3] Many enzymes, particularly hydrolases and oxidoreductases, rely on a metal cofactor, often a divalent cation like zinc or iron, within their active site to facilitate substrate binding and catalysis.
By virtue of its 8-hydroxyquinoline core, this compound can effectively sequester these metal ions, rendering the enzyme inactive. This inhibitory action can be either reversible or irreversible, depending on the binding affinity and kinetics of the compound for the metal cofactor. The versatility of the 8-HQ scaffold allows for its derivatives to be tailored to target specific metalloenzymes with high potency and selectivity.[1]
Diagram: Generalized Mechanism of Metalloenzyme Inhibition
Caption: Inhibition of a metalloenzyme by this compound through chelation of the active site metal cofactor.
High-Throughput Screening (HTS) Assay Design
The development of a robust and reliable HTS assay is paramount for the successful identification of potent and selective inhibitors.[5] For this compound, a fluorescence-based assay is often a suitable choice due to the intrinsic fluorescent properties of the 8-hydroxyquinoline scaffold upon metal chelation.[6][7] The chelation of a metal ion by the 8-hydroxyquinoline core can lead to a significant enhancement of its fluorescence emission, a phenomenon that can be harnessed to monitor enzyme inhibition.[7]
Principle of a Fluorescence-Based HTS Assay for a Zinc-Dependent Hydrolase
This protocol outlines a generic fluorescence-based HTS assay for screening inhibitors of a zinc-dependent hydrolase using a fluorogenic substrate.
-
Enzyme Activity: The zinc-dependent hydrolase cleaves a non-fluorescent substrate to release a highly fluorescent product.
-
Inhibition: In the presence of an inhibitor like this compound, the enzyme's activity is blocked, preventing the cleavage of the substrate and the subsequent increase in fluorescence.
-
Signal Readout: The assay is read on a fluorescence plate reader, where a decrease in the fluorescence signal corresponds to a higher level of enzyme inhibition.
Diagram: HTS Assay Workflow
Caption: A typical workflow for a high-throughput screening assay to identify enzyme inhibitors.
Detailed HTS Protocol
This protocol is a template and should be optimized for the specific enzyme and substrate being used.
Materials and Reagents
-
This compound (and other test compounds)
-
Zinc-dependent hydrolase (e.g., a matrix metalloproteinase or histone deacetylase)
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (a known inhibitor of the enzyme)
-
384-well, black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well assay plate.
-
Include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Enzyme Addition:
-
Prepare a solution of the zinc-dependent hydrolase in assay buffer at a concentration that yields a robust signal-to-background ratio.
-
Dispense 10 µL of the enzyme solution to all wells of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare a solution of the fluorogenic substrate in assay buffer at a concentration that is at or below its Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Read:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at a constant temperature.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the kinetic data.
-
Normalize the data:
-
The activity in the negative control (DMSO) wells represents 100% enzyme activity.
-
The activity in the positive control wells represents 0% enzyme activity.
-
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) for each active compound by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation).
Data Presentation and Interpretation
The results of the HTS campaign should be presented in a clear and concise manner to facilitate hit identification and prioritization.
Table 1: Representative HTS Data for this compound and Controls
| Compound | Target Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 3.1 | 2.5 |
| 1 | 48.9 ± 4.5 | ||
| 10 | 92.1 ± 2.8 | ||
| 100 | 98.5 ± 1.5 | ||
| Positive Control (e.g., EDTA) | 100 | 99.8 ± 0.5 | 0.8 |
| Negative Control (DMSO) | - | 0.0 ± 5.2 | - |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the HTS data, several validation steps and counter-screens are essential:
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Counter-screens: Perform counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds or compounds that quench the fluorescence of the product).
-
Orthogonal Assays: Confirm hits in a secondary, orthogonal assay that uses a different detection method (e.g., a colorimetric or mass spectrometry-based assay) to rule out technology-specific artifacts.[8]
-
Selectivity Profiling: Test active compounds against other metalloenzymes and non-metalloenzymes to assess their selectivity profile.
Conclusion
This compound represents a promising starting point for the development of novel metalloenzyme inhibitors. Its inherent metal-chelating properties, coupled with the versatility of the 8-hydroxyquinoline scaffold, make it an attractive candidate for HTS campaigns. The detailed protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute robust and reliable screening assays, ultimately accelerating the discovery of new therapeutic agents.
References
-
Santos, J. S., Brizola, V. R. A., & Granato, D. (2017). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. Food Chemistry, 214, 515-522. [Link]
-
Santos, J. S., Brizola, V. R. A., & Granato, D. (2017). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. University of Limerick Institutional Repository. [Link]
-
El-Ghamry, H. A., & Fath-alla, A. M. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-743. [Link]
-
Prachayasittikul, V., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
-
Granato, D., Santos, J. S., & Brizola, V. R. A. (2017). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. ResearchGate. [Link]
-
Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(37), 24133-24139. [Link]
-
El-Ghamry, H. A., & Fath-alla, A. M. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
AstraZeneca. (2022). High-throughput detection of metal contamination in HTS outputs. Genedata. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]
-
National Institutes of Health. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. NIH. [Link]
-
National Institutes of Health. (2022). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. NIH. [Link]
-
Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). HIGH THROUGHPUT CELL SCREENING FOR TOXIC METAL EXPOSURE. NIH. [Link]
-
National Institutes of Health. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH. [Link]
-
ResearchGate. (2020). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ResearchGate. [Link]
-
ResearchGate. (2014). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
-
ResearchGate. (2014). (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. [Link]
-
ACS Publications. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. (n.d.). High-Throughput Screening in Drug Discovery. Creative Bioarray. [Link]
-
Nuvisan. (n.d.). Compound screening. Nuvisan. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. scispace.com [scispace.com]
- 7. rroij.com [rroij.com]
- 8. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-ethyl-8-hydroxyquinoline-7-carboxamide in Cancer Cell Line Research
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] Within this class, 8-hydroxyquinolines have garnered significant attention for their ability to chelate metal ions and interact with various biological targets, leading to cytotoxic effects in cancer cells.[2] This document provides a comprehensive guide for researchers investigating the anticancer properties of a specific derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide.
While direct studies on this compound are emerging, the broader family of oxoquinoline and 8-hydroxyquinoline derivatives has been shown to exert anticancer effects through mechanisms such as the inhibition of mammalian topoisomerase II, an enzyme critical for DNA replication and a target for many established antitumor agents.[3] Some quinoline-based compounds act as DNA intercalating agents, disrupting DNA topology and ultimately leading to cell death.[3] Furthermore, certain derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells.[4] This guide will, therefore, be structured around the hypothesis that this compound induces cytotoxicity in cancer cell lines through the induction of apoptosis, potentially via the inhibition of key cellular processes like topoisomerase II activity.
These application notes will provide a logical workflow, from initial cell viability screening to more in-depth mechanistic studies, enabling researchers to systematically evaluate the therapeutic potential of this compound.
Section 1: Compound Preparation and Handling
1.1. Synthesis of this compound
The synthesis of this compound can be achieved through various established organic chemistry reactions. A common approach involves the reaction of 8-hydroxyquinoline-7-carboxylic acid with ethylamine in the presence of a suitable coupling agent. For detailed synthetic procedures, researchers can refer to methodologies described for the synthesis of similar 8-hydroxyquinoline carboxamides.[5][6]
1.2. Preparation of Stock Solutions
For in vitro experiments, a high-concentration stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Protocol:
-
Accurately weigh a precise amount of the synthesized and purified compound.
-
Dissolve the compound in cell culture-grade DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Section 2: In Vitro Efficacy Screening: Cell Viability Assays
The initial step in evaluating a novel anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. Cell viability assays, such as the MTT or CCK-8 assay, are colorimetric methods used to assess the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]
2.1. Recommended Cancer Cell Lines
The choice of cancer cell lines is crucial for obtaining relevant data. It is recommended to use a panel of cell lines from different cancer types. Based on studies of similar 8-hydroxyquinoline derivatives, the following cell lines could be considered for initial screening:[9][10]
-
Breast Cancer: MDA-MB-231, T-47D, Hs578t
-
Hepatocellular Carcinoma: Hep3B, SK-HEP-1
-
Leukemia: K562
-
Lung Cancer: A549
2.2. Protocol for Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a sensitive method for determining the number of viable cells in a culture.[11][12]
-
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
CCK-8 reagent
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2.3. Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of this compound (Hypothetical Data) |
| MDA-MB-231 | Breast Cancer | 15.2 |
| Hep3B | Hepatocellular Carcinoma | 8.9 |
| K562 | Leukemia | 22.5 |
| A549 | Lung Cancer | 35.7 |
Section 3: Mechanistic Studies: Apoptosis Assays
To understand how this compound induces cell death, it is essential to investigate its ability to trigger apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[15] PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
3.1. Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI Apoptosis Assay.
3.2. Protocol for Annexin V/PI Staining
-
Materials:
-
Cancer cell line of interest (e.g., Hep3B)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Step-by-Step Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]
-
Wash the cells twice with ice-cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[16]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Section 4: Target Validation: Western Blot Analysis
Based on the proposed mechanism of action for related compounds, Western blotting can be used to investigate the effect of this compound on proteins involved in DNA damage and apoptosis pathways.[18] For instance, if the compound inhibits topoisomerase II, this can lead to DNA double-strand breaks, which can be detected by the phosphorylation of histone H2A.X (γH2A.X). The induction of apoptosis can be confirmed by detecting the cleavage of PARP and caspase-3.
4.1. Hypothesized Signaling Pathway
Caption: Hypothesized pathway of compound-induced apoptosis.
4.2. Protocol for Western Blotting
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2A.X, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Step-by-Step Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
References
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. National Institutes of Health. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
-
Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health. [Link]
-
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Evaluation using Western Blot. National Cancer Institute. [Link]
- Process for the manufacture of 8-hydroxy quinoline.
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Western blotting. University of Hawaii Cancer Center. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. apexbt.com [apexbt.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Western Blot Protocol | R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-ethyl-8-hydroxyquinoline-7-carboxamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-ethyl-8-hydroxyquinoline-7-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis and maximize your product yield and purity.
Introduction: The Synthetic Challenge
This compound belongs to a class of compounds with significant potential in various fields, including medicinal chemistry, owing to the versatile chelating and biological properties of the 8-hydroxyquinoline scaffold.[1][2][3] The synthesis, while conceptually straightforward, involves a multistep process where yield and purity can be compromised by side reactions and suboptimal conditions. This guide focuses on a robust two-step synthetic pathway:
-
Carboxylation: Introduction of a carboxylic acid group at the C-7 position of 8-hydroxyquinoline.
-
Amidation: Coupling of the resulting 8-hydroxyquinoline-7-carboxylic acid with ethylamine.
This document provides a logical framework for troubleshooting issues that may arise during each of these critical stages.
Diagram: Proposed Overall Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 8-Hydroxyquinoline-7-carboxylic acid (The Key Intermediate)
The introduction of the C-7 carboxyl group is the foundational step. A common method for carboxylating phenols is the Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under pressure.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield for the carboxylation of 8-hydroxyquinoline. What's going wrong?
A1: Low yields in this step are typically traced back to three factors: incomplete phenoxide formation, poor CO₂ reactivity, or incorrect regioselectivity.
-
Causality (Phenoxide Formation): 8-hydroxyquinoline is amphoteric.[3] A strong base (like sodium or potassium hydroxide) is required to fully deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Incomplete deprotonation leads to unreacted starting material.
-
Causality (Reactivity & Conditions): The Kolbe-Schmitt reaction is sensitive to temperature and pressure. The electrophilicity of CO₂ is weak, so elevated temperature and pressure are necessary to drive the reaction forward. However, excessively high temperatures can cause decomposition or favor the formation of the thermodynamically more stable, but undesired, C-5 isomer.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can consume the base and interfere with the reaction. Dry your 8-hydroxyquinoline and glassware thoroughly.
-
Optimize Base Stoichiometry: Use at least one full equivalent of a strong base (e.g., KOH, NaOH).
-
Control Temperature & Pressure: If using a pressure vessel, carefully monitor and control the temperature (typically 120-150°C) and CO₂ pressure.
-
Purification: The product, being an acid, can be isolated by acidifying the reaction mixture to a low pH (around 4-5) to precipitate the solid, which can then be collected by filtration.[4]
-
Q2: How do I confirm I've synthesized the correct C-7 carboxylic acid isomer and not the C-5?
A2: The substitution pattern on the quinoline ring can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. You will need to compare your experimental spectrum to literature values or use 2D NMR techniques (like COSY and HMBC) for unambiguous assignment.
Part 2: Amidation with Ethylamine
This step involves forming the amide bond. The most reliable method is to first "activate" the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride, which then readily reacts with ethylamine.
Detailed Experimental Protocol: Acid Chloride Method
-
Activation: In a fume hood, suspend 1.0 equivalent of dry 8-hydroxyquinoline-7-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene). Add 2-3 drops of anhydrous DMF (catalyst). Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0°C.[5] After the addition, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. This step is critical and should be done thoroughly.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane and cool to 0°C. In a separate flask, prepare a solution of ethylamine (≥ 2.5 equivalents) in dichloromethane. Add the ethylamine solution dropwise to the stirred acid chloride solution. The use of excess amine is crucial to react with the acid chloride and to neutralize the HCl byproduct that is formed.[6]
-
Work-up & Purification: After the reaction is complete (monitored by TLC), wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess ethylamine, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
Troubleshooting Guide for Amidation
Q1: My yield is consistently low, and I recover a lot of my starting carboxylic acid. Why?
A1: This is a classic sign of incomplete activation of the carboxylic acid.
-
Causality: The conversion to the acid chloride is highly sensitive to moisture. Thionyl chloride reacts violently with water. If any water is present in your starting material, solvent, or glassware, the reagent will be quenched, and the acid chloride will hydrolyze back to the carboxylic acid.
-
Self-Validating System:
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system.
-
Reagent Quality: Use a fresh bottle of thionyl chloride. Old bottles may have degraded due to ambient moisture.
-
Complete Reaction: Ensure the activation step goes to completion. The cessation of gas evolution is a good indicator.
-
Q2: I'm getting a significant, unidentified side product. Could the 8-hydroxyl group be interfering?
A2: Yes, this is a highly probable and critical issue. The free phenolic hydroxyl group is nucleophilic and can react with the highly electrophilic acid chloride intermediate, leading to ester formation and potential polymerization.
-
Causality (Expert Insight): The intramolecular or intermolecular reaction of the 8-OH group with the 7-acyl chloride is a competing pathway that can drastically reduce the yield of the desired amide.
-
Solution: Protecting Group Strategy: To ensure the reaction proceeds cleanly, the 8-hydroxyl group should be protected before the amidation sequence and deprotected afterward. A benzyl ether is a common and robust choice.
Caption: Comparison of unprotected vs. protected synthesis routes.
Q3: My reaction seems to work, but the final product is impure and difficult to clean up. What are the best purification strategies?
A3: Purification challenges often arise from unreacted starting materials or side products with similar polarities to your desired product.
-
Acid-Base Extraction: This is a powerful first step. Unreacted carboxylic acid can be removed by washing the organic solution with a weak base (e.g., NaHCO₃ solution). Excess ethylamine can be removed by washing with a weak acid (e.g., dilute HCl).
-
Column Chromatography: This is the most effective method for separating products of similar polarity. A gradient elution using a solvent system like Hexane/Ethyl Acetate is a good starting point. The polarity can be fine-tuned based on TLC analysis.[7]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can yield highly pure material.
Optimization Strategies: A Comparative Overview
While the thionyl chloride method is robust, other coupling reagents can be used for the amidation step, especially if your molecule has acid-sensitive functional groups. The choice of conditions can significantly impact yield and purity.
| Parameter | Method A: SOCl₂ | Method B: EDC/HOBt | Method C: HATU | Rationale & Expert Insight |
| Coupling Agent | Thionyl Chloride | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | SOCl₂: Highly reactive, inexpensive, but generates acidic byproduct (HCl). EDC/HOBt: Milder conditions, common in peptide chemistry. Byproducts are water-soluble, simplifying work-up. HATU: Very efficient and fast, but more expensive. Excellent for sterically hindered amines or difficult couplings. |
| Solvent | DCM, Toluene | DCM, DMF | DMF, Acetonitrile | Solvent choice depends on reagent solubility and reaction temperature. All must be anhydrous. |
| Base | Pyridine or excess EtNH₂ | DIPEA, NMM | DIPEA, Collidine | A non-nucleophilic organic base is required for EDC and HATU methods to activate the reagents and neutralize acids without competing in the reaction. |
| Temperature | 0°C to Reflux | 0°C to RT | 0°C to RT | Milder coupling agents allow for reactions to be run at or below room temperature, minimizing side reactions. |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent | HATU often provides the highest yields for challenging substrates but comes at a higher cost. |
Abbreviations: DCM (Dichloromethane), DMF (Dimethylformamide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), RT (Room Temperature).
Diagram: Troubleshooting Workflow for Low Amidation Yield
Caption: A decision tree for diagnosing low yield issues.
References
- ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
-
Yurras, A., et al. (2015). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 20(12), 22685-22707. Available at: [Link]
-
Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
- The Royal Society of Chemistry. (n.d.).
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Available at: [Link]
- Wiley Online Library. (2014).
- Google Patents. (n.d.). Process for the preparation of 8-hydroxyquinoline. US4044011A.
-
National Center for Biotechnology Information. (2015). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
-
ResearchGate. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Available at: [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(1), 1-20. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of 8-Hydroxyquinoline Derivatives in Experimental Media
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for handling quinoline-based compounds. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with "N-ethyl-8-hydroxyquinoline-7-carboxamide" and other 8-hydroxyquinoline (8-HQ) derivatives. While specific data for "this compound" is not widely available, the principles outlined here are based on the well-understood chemistry of the 8-HQ scaffold and are designed to address the common challenge of compound precipitation in aqueous experimental media.
The core issue with many 8-HQ derivatives is their inherent lipophilicity and poor water solubility.[1][2][3] This guide will equip you with the foundational knowledge and step-by-step protocols to maintain compound solubility and ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility and handling of 8-hydroxyquinoline derivatives.
Q1: My 8-HQ derivative precipitated immediately after I added it to my cell culture medium. What went wrong?
This is a classic problem of aqueous insolubility. The parent 8-hydroxyquinoline molecule is practically insoluble in water but dissolves in organic solvents.[1][2] When a concentrated stock solution, typically made in a solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium. This is often referred to as "fall-out".
Q2: What is the best solvent to use for my initial stock solution?
For most hydrophobic or lipophilic compounds used in biological assays, 100% DMSO is the recommended starting solvent.[4][5] It is a powerful, aprotic solvent capable of dissolving a wide range of molecules.[5] For biological assays, it's crucial to use a high-purity, sterile grade of DMSO.
Q3: How can pH affect the solubility of my compound?
The 8-hydroxyquinoline scaffold contains both a weakly basic nitrogen atom on the pyridine ring and a weakly acidic hydroxyl group.[6] This makes its solubility highly dependent on pH.[7][8]
-
In acidic conditions (low pH): The ring nitrogen can become protonated, increasing the polarity and aqueous solubility of the molecule.
-
In alkaline conditions (high pH): The hydroxyl group can be deprotonated to form a phenolate anion, which also increases water solubility. Most standard cell culture media are buffered to a physiological pH of ~7.2-7.4, which may not be optimal for the solubility of your specific 8-HQ derivative.
Q4: Can components of my media cause precipitation?
Yes. 8-hydroxyquinoline and its derivatives are potent metal chelators.[1][2][9][10] They can form stable, often insoluble complexes with divalent and trivalent metal ions (like Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺) that are present in many culture media.[10] This chelation can lead to precipitation, removing both your compound and essential metal ions from the medium.[11]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
While essential for dissolving the compound, DMSO can be toxic to cells at higher concentrations.[4] A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) , and ideally at or below 0.1%.[4] You must always include a vehicle control (media with the same final concentration of DMSO but without your compound) in your experiments to account for any solvent effects.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving precipitation issues.
Issue 1: Precipitate Forms When Making the Primary Stock Solution in DMSO
-
Causality: The compound's solubility limit in DMSO is lower than the target concentration. While many compounds dissolve at 10-30 mM in DMSO, a significant percentage do not.[12][13]
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to make a less concentrated stock solution (e.g., start at 10 mM instead of 50 mM).
-
Gentle Warming: Warm the solution in a 37°C water bath. Heat can increase solubility, but be cautious as it may also degrade sensitive compounds.[4]
-
Sonication: Use a bath sonicator to break up particles and aid dissolution.[4][14]
-
Alternative Solvents: If DMSO fails, consider other organic solvents like DMF (Dimethylformamide) or Ethanol, but always verify their compatibility with your specific assay and cell type.
-
Issue 2: Precipitate Forms Immediately Upon Dilution into Aqueous Media
-
Causality: This is the most common failure point. The rapid shift from a 100% organic environment (DMSO) to a >99% aqueous environment causes the hydrophobic compound to crash out.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for media precipitation.
-
Detailed Explanations:
-
Gradual Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, perform a pre-dilution step. For example, add the DMSO stock to a smaller volume of media (e.g., 1 mL) that contains serum (if used), vortex thoroughly, and then add this mixture to your final culture volume. Serum proteins like albumin can help stabilize hydrophobic compounds.
-
Warm the Media: Adding the compound to pre-warmed (37°C) media can help maintain solubility.
-
Increase Final DMSO%: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can provide the necessary co-solvent effect to keep the compound in solution.[15]
-
Issue 3: Solution is Initially Clear but Becomes Cloudy or Forms Precipitate Over Time
-
Causality: This suggests a slow process of either compound degradation, aggregation, or interaction with media components over time. Temperature fluctuations (e.g., removing plates from the incubator repeatedly) can also cause compounds to fall out of solution.[11][16][17]
-
Troubleshooting Steps:
-
Light Sensitivity: 8-HQ is known to be light-sensitive.[1] Protect your stock solutions and experimental plates from light by wrapping them in foil.
-
Temperature Stability: Minimize the time that cultures are outside the stable 37°C environment of the incubator.
-
Media Stability: Prepare fresh working solutions of the compound in media for each experiment rather than storing them.
-
Part 3: Protocols and Data
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is a standard starting point for a new 8-HQ derivative.
-
Calculate Mass: Determine the mass of your compound needed for the desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with a Molecular Weight of 250 g/mol , you need 2.5 mg).
-
Weigh Compound: Accurately weigh the compound into a sterile, conical microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes.[4] If particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm to 37°C.[4] Visually inspect to ensure the solution is completely clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][16] Store at -20°C or -80°C, protected from light.
Protocol 2: Diluting the Stock Solution into Cell Culture Media
This method uses a two-step dilution to minimize precipitation.
-
Warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare Intermediate Dilution: In a sterile tube, add a volume of the warmed medium (e.g., 500 µL).
-
Add Stock: Add the required volume of your thawed DMSO stock solution to the tube of media. For example, to achieve a 10 µM final concentration from a 10 mM stock in 10 mL of media, you would add 10 µL of stock. Add this 10 µL to the 500 µL of media from the previous step.
-
Mix Vigorously: Immediately cap the tube and vortex thoroughly to ensure rapid and complete mixing.
-
Final Dilution: Transfer the entire contents of this intermediate dilution into your main culture vessel (e.g., flask or plate) containing the rest of the final volume of media. Swirl gently to mix.
-
Vehicle Control: Prepare a parallel culture vessel where you add an equivalent volume of pure DMSO (without the compound) using the same dilution method.
Data Summary: Solubility of 8-Hydroxyquinoline Scaffold
The table below summarizes the general solubility characteristics of the parent 8-HQ compound, which informs the handling of its derivatives.
| Solvent | Solubility | Rationale & Citation |
| Water | Practically Insoluble / Poor | The aromatic rings are hydrophobic.[1][2] |
| Ethanol, Acetone | Freely Soluble | Organic solvents effectively solvate the molecule.[1][2] |
| DMSO, DMF | Soluble | Aprotic, polar organic solvents are excellent for creating concentrated stock solutions.[4][18] |
| Dilute Acids | Soluble | Protonation of the ring nitrogen increases polarity and aqueous solubility.[2][3] |
| Dilute Alkalis | Soluble | Deprotonation of the hydroxyl group creates a charged phenolate, increasing aqueous solubility.[3] |
Part 4: Mechanistic Insights
Understanding the underlying chemical principles is key to mastering compound handling.
The pH-Solubility Relationship
The ionization state of an 8-HQ derivative is critical. The molecule can exist in neutral, protonated (cationic), or deprotonated (anionic) forms depending on the pH.
Caption: Impact of pH on the ionization and solubility of 8-HQ derivatives.
This relationship explains why solubility can be poor in buffered physiological media but improves in acidic or basic solutions.[3] While altering the pH of cell culture media is generally not advisable, this principle can be used in biochemical assays with purified components where pH can be adjusted.
References
-
8-Hydroxyquinoline: Properties, Uses, and Industrial Applications . LookChem. [Link]
-
8-hydroxyquinoline . AERU - University of Hertfordshire. [Link]
-
How to tackle compound solubility issue . Reddit. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]
-
8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications . Taylor & Francis Online. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . SciSpace. [Link]
-
8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 . PubChem. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . PubMed. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . MDPI. [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? . ResearchGate. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . PMC - NIH. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions . Procell. [Link]
-
In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances . PMC - NIH. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing . BioProcess International. [Link]
Sources
- 1. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 2. autechindustry.com [autechindustry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Investigating Off-Target Effects of N-ethyl-8-hydroxyquinoline-7-carboxamide
Welcome to the technical support resource for researchers utilizing N-ethyl-8-hydroxyquinoline-7-carboxamide and other novel quinoline-based small molecules. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the complexities of cellular assays, with a specific focus on identifying and mitigating potential off-target effects. Our goal is to empower you with the principles and practical steps needed to ensure the scientific rigor and reproducibility of your findings.
Section I: Foundational Knowledge & Initial Assessment
This section addresses the fundamental questions regarding off-target effects, particularly in the context of the 8-hydroxyquinoline scaffold.
Q1: What are off-target effects and why are they a critical concern for my research?
Q2: My compound is this compound. What intrinsic properties of the 8-hydroxyquinoline scaffold should I be aware of?
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6][7] However, its utility is intrinsically linked to a key chemical property: it is a potent metal-binding pharmacophore (MBP).[8]
-
Mechanism of Metal Chelation: The nitrogen atom on the pyridine ring and the adjacent hydroxyl group form a bidentate chelation site, allowing it to bind strongly to various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[8][9]
This chelating ability is the primary source of many potential off-target effects:
-
Inhibition of Metalloenzymes: Many essential enzymes, including matrix metalloproteinases (MMPs) and certain histone demethylases, require a metal cofactor in their active site.[8] 8-HQ derivatives can inhibit these enzymes simply by sequestering this essential metal ion.
-
Induction of Oxidative Stress: By binding to redox-active metals like iron and copper, 8-HQ derivatives can catalytically generate reactive oxygen species (ROS) through Fenton-like reactions. This can induce cytotoxicity and activate stress-response pathways independent of any specific protein target.
-
Disruption of Cellular Homeostasis: Altering the intracellular concentrations of free metal ions can disrupt numerous signaling pathways and cellular processes.
The diagram below illustrates this fundamental chelating interaction.
Caption: The 8-hydroxyquinoline scaffold chelating a metal ion.
Section II: Troubleshooting Unexpected Cellular Phenotypes
This section provides guidance for when your experimental results deviate from what is expected based on the presumed on-target activity.
Q3: I'm observing high cytotoxicity at concentrations where I expect to see specific target inhibition. How can I determine if this is an off-target effect?
High cytotoxicity is a common red flag for off-target activity or non-specific effects.[10][11] It's crucial to differentiate between targeted cell death (if that is the intended outcome) and general cellular toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Systematically determine the concentration at which your compound affects cell viability. This establishes a therapeutic window.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for your target exists, but with a different chemical scaffold, test it in parallel. If it produces the desired phenotype without the same level of cytotoxicity, it strongly suggests your quinoline compound has off-target toxic effects.[10]
-
Test a "Negative Control" Compound: Synthesize or acquire an analogue of your compound that is predicted to be inactive against the primary target but retains the core scaffold (e.g., by modifying a group essential for target binding). If this inactive analogue still causes cytotoxicity, the effect is likely off-target.
-
Assess for Non-Specific Mechanisms: Given the 8-HQ core, test for common artifacts:
-
ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels after treatment.
-
Assay Interference: Some compounds can directly inhibit reporter enzymes like luciferase or cause fluorescence artifacts.[12] Run a cell-free assay with the reporter enzyme and your compound to check for direct interference.
-
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity across multiple cell lines | Non-specific toxicity (e.g., membrane disruption, oxidative stress) | Perform ROS assay; Test inactive analogue. |
| IC50 in cell assay is much lower than in biochemical assay | Excellent cell permeability OR potent off-target effect | Perform target engagement assay (e.g., CETSA); Profile against a panel of known off-targets (kinases, metalloenzymes). |
| Discrepancy between your compound's phenotype and genetic knockdown of the target | The compound's primary effect is through an off-target | Use orthogonal validation methods; Initiate off-target identification workflow. |
Protocol 1: Basic Cytotoxicity Assessment using a Resazurin-based Assay
This protocol provides a method to determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (high-concentration stock in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Also prepare wells with medium only, vehicle control (DMSO at the highest concentration used), and a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours, or until the "medium only" wells have turned a distinct pink color.
-
Measurement: Read the fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Subtract the background fluorescence (medium only wells). Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration]. Calculate the IC50 value using non-linear regression.
Section III: Systematic Off-Target Identification & Validation
When troubleshooting suggests a high likelihood of off-target effects, a more systematic approach is required to identify the unintended molecular partners.
Q4: How can I proactively identify the specific off-targets of my compound?
Identifying unknown off-targets requires a combination of computational and experimental approaches.[1][13] No single method is foolproof; an integrated strategy is most effective.
Caption: Workflow for systematic identification of off-target effects.
Recommended Strategies:
-
Computational Prediction: Use online tools or services that predict off-targets based on chemical structure similarity to known ligands.[2][13] This can provide an initial list of likely protein families (e.g., kinases, GPCRs). The quinoline scaffold is a known kinase hinge-binder.[14][15]
-
Broad-Panel Biochemical Screening: Screen the compound against large panels of recombinant proteins. Commercial services offer panels for hundreds of kinases, phosphatases, proteases, and GPCRs. This is a direct and effective way to find unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells or cell lysates.[16][17][18] It relies on the principle that ligand binding typically stabilizes a protein against heat-induced denaturation.[19][20] A significant thermal shift confirms target engagement. Performing CETSA coupled with mass spectrometry (Thermal Proteome Profiling or TPP) can identify many protein targets that are stabilized by the compound simultaneously.
Protocol 2: Simplified Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the basic workflow to validate the engagement of a specific, known target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound (or other test compound)
-
Vehicle control (DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Standard Western Blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of your compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into multiple PCR tubes for each condition (e.g., 8 tubes for 8 temperatures).
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against your target protein.
-
Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein remaining relative to the unheated control versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[17][18]
IV. References
-
Valdivia, O., & Pearce, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
-
Valdivia, O., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Valdivia, O., & Pearce, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Brown, J., et al. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Journal of Pharmacological and Toxicological Methods. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. [Link]
-
Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Schrödinger. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Schrödinger. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Vieth, M., et al. (2005). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Structural Biology. [Link]
-
Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]
-
BOC Sciences. (2025). From Discovery to Application - What are Small Molecule Inhibitors? YouTube. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
Capan, G., et al. (2001). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. II Farmaco. [Link]
-
Kos, J., et al. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Tsolaki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
-
Capan, G., et al. (2001). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]
-
Szychlinska, M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. [Link]
-
Robers, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
He, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
-
Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]
-
Thoreauchem. (n.d.). This compound-55477-69-5. Thoreauchem. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Streciwilk, W., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
-
ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
-
Sestito, S., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]
-
Paul, K., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry. [Link]
-
Choby, D. M., & Larrabee, J. A. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. JBIC Journal of Biological Inorganic Chemistry. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting "N-ethyl-8-hydroxyquinoline-7-carboxamide" Fluorescence Quenching
Welcome to the technical support center for "N-ethyl-8-hydroxyquinoline-7-carboxamide" and related 8-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the fluorescence of these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and interpretation.
I. Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching
This section addresses specific, common problems encountered during experiments with this compound and its analogs.
Question 1: Why is my this compound fluorescence signal unexpectedly weak or completely absent?
A weak or absent signal is a frequent issue that can stem from several factors, ranging from the inherent properties of the molecule to the experimental conditions.
Possible Causes & Solutions:
-
Excited-State Intramolecular Proton Transfer (ESIPT): 8-hydroxyquinoline (8-HQ) and its derivatives are known to be weakly fluorescent in many solvents due to ESIPT.[1][2][3] This process involves the transfer of the hydroxyl proton to the nitrogen atom of the pyridine ring in the excited state, providing a non-radiative decay pathway that quenches fluorescence.[1][2][3]
-
Causality: The close proximity of the hydroxyl group and the nitrogen atom facilitates this rapid, non-radiative energy dissipation.[2][3]
-
Troubleshooting Protocol:
-
Chelation with Metal Ions: The fluorescence of 8-HQ derivatives can be significantly enhanced by chelation with metal ions such as Zn²⁺, Al³⁺, or Mg²⁺.[2][3][4] This binding inhibits the ESIPT process, effectively "turning on" the fluorescence.[1][5]
-
Experimental Step-by-Step:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of a metal salt (e.g., ZnCl₂, AlCl₃).
-
Acquire fluorescence spectra for each solution. You should observe an increase in fluorescence intensity with increasing metal ion concentration until saturation is reached.
-
-
-
-
Solvent Effects: The choice of solvent can dramatically influence fluorescence intensity.
-
Causality: Polar protic solvents can facilitate ESIPT, leading to quenching. The polarity and hydrogen-bonding capability of the solvent can alter the energy levels of the excited state.[1]
-
Troubleshooting Protocol:
-
Solvent Screen: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., acetonitrile, chloroform, methanol).[1]
-
Data Summary: Record the fluorescence intensity in each solvent to identify the optimal medium for your experiment.
-
-
-
Incorrect Excitation/Emission Wavelengths: While seemingly basic, using incorrect wavelength settings is a common pitfall.
-
Troubleshooting Protocol:
-
Determine Optimal Wavelengths: Dissolve your compound in the intended experimental buffer/solvent.
-
Run an excitation scan (while monitoring a reasonable emission wavelength) and then an emission scan (using the peak excitation wavelength) to determine the precise λ_ex(max) and λ_em(max). The absorption spectrum can also guide the selection of the excitation wavelength.[6]
-
-
Question 2: My fluorescence signal is decreasing over time. What could be the cause?
Signal decay can be attributed to photobleaching or chemical instability.
Possible Causes & Solutions:
-
Photobleaching: Continuous exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore.
-
Troubleshooting Protocol:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data only when necessary.
-
Use Antifade Reagents: For microscopy applications, consider incorporating commercially available antifade reagents into your mounting medium.
-
-
-
Chemical Degradation: The compound may be unstable under your specific experimental conditions (e.g., pH, presence of reactive species).
-
Troubleshooting Protocol:
-
pH Stability Test: Prepare solutions of your compound in buffers of varying pH and monitor the fluorescence intensity over time. 8-hydroxyquinoline derivatives can have pH-dependent fluorescence.[7]
-
Control Experiments: Run control experiments in the absence of other potentially reactive components of your assay to assess the intrinsic stability of the fluorophore.
-
-
Question 3: I observe a shift in the emission spectrum and a decrease in intensity at high concentrations. What is happening?
This phenomenon is often indicative of aggregation-caused quenching (ACQ).
Possible Causes & Solutions:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many organic fluorophores, including quinoline derivatives, can form non-fluorescent aggregates (dimers or higher-order structures).[8] This is a common issue in aqueous solutions where hydrophobic molecules tend to associate.[8]
-
Causality: In the aggregated state, new non-radiative decay pathways are created, often through π-π stacking interactions, which quench fluorescence.[9]
-
Troubleshooting Protocol:
-
Concentration Titration: Perform a concentration-dependent fluorescence study. Dilute your sample and measure the fluorescence intensity. If ACQ is the issue, you should see an increase in fluorescence per mole at lower concentrations.
-
Solvent Modification: Adding a small amount of a co-solvent like DMSO or ethanol can help to disrupt aggregation and enhance fluorescence.
-
Surfactants: In aqueous media, the addition of a surfactant (below its critical micelle concentration) can sometimes help to monomerize the fluorophore and restore fluorescence.[7]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the properties and handling of this compound.
What are the typical spectral properties of 8-hydroxyquinoline derivatives?
The absorption of 8-hydroxyquinoline derivatives typically occurs in the UV region, with excitation maxima often between 300-400 nm.[6][10] The emission is generally in the visible range, often blue or green, but can be significantly influenced by substituents and the chemical environment.[3]
How does pH affect the fluorescence of this compound?
The fluorescence of 8-hydroxyquinoline derivatives is often pH-dependent. The protonation state of the phenolic hydroxyl group and the pyridine nitrogen can significantly alter the electronic structure and, consequently, the fluorescence properties.[7] It is crucial to buffer your experiments to a stable pH to ensure reproducible results. The optimal pH for fluorescence is often between 5 and 8.[7]
Can this compound be used as a sensor?
Yes, 8-hydroxyquinoline and its derivatives are widely used as fluorescent chemosensors for a variety of metal ions, including Zn²⁺, Al³⁺, and others.[2][4][10][11] The "turn-on" fluorescence upon metal binding is a key feature for these applications.[1][5]
What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
-
ACQ is the more common phenomenon where fluorescence is quenched upon aggregation.[8]
-
AIE is a special case where certain molecules are non-fluorescent in solution but become highly emissive upon aggregation.[12][13][14] This is due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[15] While many quinoline derivatives exhibit ACQ, some have been specifically designed to be AIE-active.[12][13][14]
III. Visualizations and Workflows
Troubleshooting Workflow for Fluorescence Quenching
Caption: ESIPT quenching mechanism and its prevention through metal chelation.
IV. References
-
Dendritic Bis-(8-hydroxyquinoline) Derivatives: Studies on the Fluorescence Quenching and Decay. (n.d.). Google Scholar. Retrieved January 21, 2026, from
-
Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). MDPI. Retrieved January 21, 2026, from [Link]
-
Aggregation-Induced Emission Enhancement and Reversible Mechanochromic Luminescence of Quinoline-Based Zinc(II) Schiff Base Complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Photo-physics study of an hydroxy-quinoline derivative as inhibitor of Pim-1 kinase: ultraviolet-visible linear dichroism spectroscopy and quantum chemical calculations. (2013). PubMed. Retrieved January 21, 2026, from [Link]
-
Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2017). Journal of Kufa for Chemical Science. Retrieved January 21, 2026, from [Link]
-
Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Google Scholar. Retrieved January 21, 2026, from
-
Synthesis and properties of 7-formyl-8-hydroxyquinoline and its transition metal complexes. (1990). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). Google Scholar. Retrieved January 21, 2026, from
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photo-physics study of an hydroxy-quinoline derivative as inhibitor of Pim-1 kinase: ultraviolet-visible linear dichroism spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of N-ethyl-8-hydroxyquinoline-7-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-ethyl-8-hydroxyquinoline-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing the oral bioavailability of this promising compound. As a derivative of 8-hydroxyquinoline (8-HQ), this molecule likely exhibits physicochemical properties, such as poor aqueous solubility, that can limit its therapeutic potential.[1][2][3] This document provides a logical, step-by-step framework for diagnosing and overcoming these hurdles.
Section 1: Foundational Assessment - Where Do I Begin?
Before attempting to improve bioavailability, a baseline understanding of the compound's intrinsic properties is crucial. Low bioavailability typically stems from one or more of these issues: poor solubility, low permeability, and/or extensive first-pass metabolism.[4]
FAQ 1: What are the critical first steps to characterize my compound's bioavailability challenges?
The initial step is to determine the compound's classification according to the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability. This will be the primary guide for your enhancement strategy.
-
Aqueous Solubility Determination: Accurately measure the solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)). Given that 8-HQ derivatives are often sparingly soluble in water, this is a critical starting point.[5]
-
Permeability Assessment: Conduct an initial in vitro permeability screen. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive diffusion.[6][7]
The results will tentatively place your compound into one of the four BCS classes, as summarized below. This compound will most likely fall into BCS Class II or IV.
| BCS Class | Solubility | Permeability | Primary Bioavailability Challenge | Recommended Starting Point |
| I | High | High | Generally not an issue. | Proceed to in vivo studies. |
| II | Low | High | Dissolution rate-limited absorption. | Focus on Solubility Enhancement (Section 2). |
| III | High | Low | Permeability-limited absorption. | Focus on Permeability Enhancement (Section 3). |
| IV | Low | Low | Both dissolution and permeability are limiting. | Address Solubility first , then re-evaluate permeability. |
Section 2: Troubleshooting Poor Solubility (BCS Class II & IV Compounds)
If your initial assessment reveals low aqueous solubility, the dissolution of the compound in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption.[8] The goal is to increase the concentration of dissolved drug at the site of absorption.
Workflow for Addressing Solubility Issues
Caption: Logical workflow for selecting and screening solubility enhancement strategies.
FAQ 2: My compound has very low aqueous solubility. Which formulation strategy should I try first?
The choice depends on the degree of solubility enhancement required and the compound's physicochemical properties.
-
For Moderate Improvement (2-5 fold): Try Particle Size Reduction.
-
Why: Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4] Micronization is a common and straightforward technique to achieve this.[9]
-
When to Use: This is a good first approach for compounds where only a modest increase in dissolution speed is needed.
-
Troubleshooting: If micronization does not provide sufficient enhancement, it indicates that equilibrium solubility, not just dissolution rate, is the primary barrier. In this case, more advanced techniques are required.
-
-
For Significant Improvement (10-100+ fold): Consider Amorphous Solid Dispersions (ASDs).
-
Why: ASDs trap the drug in a high-energy, amorphous state within a polymer matrix.[10] This prevents crystallization and allows for the generation of a supersaturated solution upon dissolution, dramatically increasing the thermodynamic driving force for absorption.
-
Troubleshooting: The main challenges with ASDs are physical instability (recrystallization over time) and the potential for the supersaturated solution to crash out of solution before it can be absorbed.[10] Careful selection of the polymer carrier is essential to maintain supersaturation.
-
-
For Highly Lipophilic Compounds: Lipid-Based Formulations are an excellent choice.
-
Why: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[11] This pre-dissolved state completely bypasses the dissolution step, and the formulation can leverage lipid absorption pathways.[12]
-
Troubleshooting: The compound must have sufficient solubility in the lipid components.[10] A screening of various oils and surfactants is necessary. Chemical stability of the drug within the formulation must also be confirmed.
-
Experimental Protocol: Screening of Enabling Formulations
This protocol outlines a parallel screening approach to efficiently identify a lead formulation strategy.
-
Preparation of Formulations:
-
Micronized Drug: Prepare by jet milling or ball milling. Confirm particle size reduction using laser diffraction.
-
Amorphous Solid Dispersion (ASD): Screen various polymers (e.g., PVP, HPMC-AS). Prepare the ASD using a solvent evaporation method (for small scale) or hot-melt extrusion. Confirm amorphous nature using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Lipid-Based Formulation (SEDDS): Screen miscibility and drug solubility in various GRAS-status oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP). Prepare several prototype formulations.
-
-
In Vitro Performance Testing:
-
Conduct a non-sink dissolution test in FaSSIF.
-
For each formulation, add an amount equivalent to the highest expected clinical dose to the dissolution vessel.
-
Take samples at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Separate undissolved solids by centrifugation (e.g., 14,000 rpm for 15 min).
-
Analyze the supernatant for drug concentration using HPLC-UV.
-
-
Data Analysis:
-
Plot concentration versus time for each formulation.
-
Compare the maximum concentration (Cmax) and the area under the curve (AUC) to that of the unformulated, crystalline drug. The goal is to identify the formulation that provides the highest and most sustained supersaturation or concentration.
-
Section 3: Addressing Permeability Challenges (BCS Class III & IV Compounds)
If your compound has good solubility but poor bioavailability, or if solubility enhancement alone is insufficient, low membrane permeability may be the culprit.[13] For quinoline derivatives, both passive diffusion and interactions with efflux transporters can be factors.[14][15]
FAQ 3: How can I distinguish between poor passive permeability and active efflux?
A bidirectional Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[16][17] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate to form a polarized monolayer with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[18]
-
The Experiment: The assay measures the rate of compound transport in both directions: from the apical (AP) to the basolateral (BL) side, simulating gut-to-blood absorption, and from BL to AP, simulating efflux back into the gut lumen.
-
Interpreting the Results:
-
The Apparent Permeability Coefficient (Papp) is calculated for both directions.
-
The Efflux Ratio (ER) is calculated as Papp(BL→AP) / Papp(AP→BL).
-
| Papp (AP→BL) Value (x 10-6 cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation | Next Steps |
| > 10 | High | < 2 | High passive permeability, no significant efflux. | Permeability is not the issue. Investigate metabolism. |
| > 10 | High | > 2 | High permeability, but subject to active efflux. | Co-dose with an efflux inhibitor (e.g., verapamil) to confirm. Consider structural modifications. |
| 1 - 10 | Moderate | < 2 | Moderate passive permeability. | May be acceptable. Consider formulation approaches to increase thermodynamic activity. |
| < 1 | Low | < 2 | Poor passive permeability. | Permeability is a major barrier. Focus on structural modifications to increase lipophilicity or identify active uptake transporters. |
| Any | Any | > 2 | Active efflux is a significant barrier. | Prioritize strategies to mitigate efflux (inhibitors, structural modification).[18] |
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for monolayer differentiation and integrity.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²).[19]
-
Transport Study:
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For AP→BL transport: Add the dosing solution containing your compound (e.g., at 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.
-
For BL→AP transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Include control compounds: a high-permeability marker (e.g., propranolol) and a low-permeability marker (e.g., lucifer yellow or mannitol). Also, include a known P-gp substrate (e.g., talinolol) to validate efflux activity.[18]
-
-
Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at a specified time point (e.g., 2 hours). Take a sample from the donor chamber at T=0 and at the end of the experiment to confirm mass balance.[19]
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the Efflux Ratio.
Diagram of Caco-2 Assay Setup
Caption: Bidirectional transport across a Caco-2 cell monolayer to determine Papp and Efflux Ratio.
Section 4: Investigating Metabolic Stability
High intrinsic clearance, particularly through first-pass metabolism in the liver, can significantly reduce oral bioavailability even if a compound has good solubility and permeability. Quinoline-based structures are known substrates for cytochrome P450 (CYP) enzymes.[20][21]
FAQ 4: How do I get a preliminary assessment of my compound's metabolic stability?
An in vitro liver microsomal stability assay is a rapid and effective screen.
-
Why: Liver microsomes contain a high concentration of the CYP enzymes responsible for the majority of Phase I metabolism.[20] By incubating your compound with microsomes and a necessary cofactor (NADPH), you can measure the rate at which the parent compound is depleted.
-
The Experiment: The compound is incubated with liver microsomes (human and relevant preclinical species) in the presence and absence of NADPH. Samples are taken over time, the reaction is quenched, and the remaining concentration of the parent drug is measured by LC-MS/MS.
-
Interpreting the Results:
-
A rapid loss of compound in the presence of NADPH, but not in its absence, indicates metabolism by CYP enzymes.
-
The data is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
High CLint: Suggests the compound is rapidly metabolized and may be subject to high first-pass metabolism in vivo, leading to low bioavailability.
-
Low CLint: Suggests the compound is metabolically stable and first-pass metabolism is unlikely to be a major barrier to bioavailability.
-
Section 5: Summary and Path Forward
By systematically evaluating solubility, permeability, and metabolic stability, you can diagnose the specific barriers limiting the bioavailability of this compound and select a targeted strategy to overcome them. The ultimate validation requires integrating your optimized formulation into a preclinical in vivo pharmacokinetic (PK) study.[13][22] This will provide definitive data on key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability (F%).
This structured troubleshooting approach will maximize the efficiency of your research and increase the probability of successfully advancing your compound.
References
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
Hameed, P. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]
-
Wiley Analytical Science. (2015). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Pharmaceutical Review. Retrieved from [Link]
-
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Retrieved from [Link]
-
AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Retrieved from [Link]
-
Carosio, A., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Retrieved from [Link]
-
Al-Attraqchi, O. H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]
-
Xiao, H., & Yang, C. S. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline-7-carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Retrieved from [Link]
-
Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
PubMed. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
Gáspár, A., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Shah, S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active and naturally occurring quinoline compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. Retrieved from [Link]
-
Chrobak, E., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Retrieved from [Link]
-
D'Avila, F., et al. (2021). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed Central. Retrieved from [Link]
-
Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Karas, M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central. Retrieved from [Link]
-
Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-ethyl-8-hydroxyquinoline-7-carboxamide by Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of N-ethyl-8-hydroxyquinoline-7-carboxamide. Our goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges in your purification workflow.
This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds. The 8-HQ scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The presence of a hydroxyl group, a carboxamide, and a basic quinoline nitrogen gives this molecule distinct polarity and chemical properties that can present unique challenges during purification. This guide is designed to address those challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial chromatography method for purifying crude this compound?
A: For most lab-scale purifications of this compound, we recommend starting with normal-phase flash column chromatography using silica gel. This technique offers a good balance of speed, resolution, and cost-effectiveness. Before committing to a large-scale column, it is essential to first develop and optimize a solvent system using Thin Layer Chromatography (TLC).
Q2: What solvent systems should I screen first for TLC analysis?
A: The polarity of this compound makes it suitable for elution with moderately polar solvent systems. We suggest starting with binary mixtures of a non-polar and a polar solvent. A good Rf value to target on a TLC plate for optimal separation on a column is between 0.2 and 0.35.
| Solvent System Class | Non-Polar Component | Polar Component | Starting Ratios (v/v) |
| Standard | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1, 4:1, 7:3 |
| Alternative | Dichloromethane (DCM) | Methanol (MeOH) | 99:1, 98:2, 95:5 |
| Alternative | Dichloromethane (DCM) | Acetone | 9:1, 4:1 |
Begin with the lowest polarity mixture and increase the proportion of the polar solvent as needed.
Q3: How can I confirm the purity and identity of my final product after chromatography?
A: Relying on a single analytical technique is insufficient. A multi-faceted approach is necessary to ensure purity and confirm structural identity:
-
TLC: Pool fractions that show a single, identical spot by TLC.
-
High-Performance Liquid Chromatography (HPLC): Use a reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to obtain a quantitative purity value (e.g., >95% by peak area).
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm that the molecular weight of your purified compound matches the expected mass of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the exact chemical structure and to identify any residual solvents or impurities that may not be visible by UV-based detection in HPLC.
Chromatography Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound and related derivatives.
Issue 1: Significant Peak Tailing and Poor Peak Shape
Q: My compound is streaking or "tailing" severely on my silica gel column, resulting in broad peaks, poor separation from impurities, and reduced yield. What is the cause and how do I fix it?
A: This is the most common issue for quinoline-based compounds. The primary cause is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This strong, non-ideal interaction leads to tailing.
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Mechanism: Adding a small amount of a basic competitor to your mobile phase will neutralize the active silanol sites, preventing your compound from binding too strongly.[3]
-
Protocol: Add 0.5% to 1% triethylamine (TEA) or 28% ammonium hydroxide to your chosen eluent (e.g., 70:30 Hexane:EtOAc with 1% TEA). Re-run the TLC with the modified eluent to confirm the improvement in spot shape before applying it to the column.
-
-
Use an Alternative Stationary Phase:
-
Mechanism: Switching to a less acidic or a basic stationary phase eliminates the problematic silanol interactions.
-
Options:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds.[3] Use neutral or basic grade alumina and re-optimize your solvent system with TLC.
-
Deactivated Silica: Use commercially available end-capped silica gel, where the acidic silanol groups are chemically passivated.
-
-
Workflow for Resolving Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Issue 2: Compound Appears to be Degrading on the Column
Q: My purification yield is unexpectedly low, and TLC analysis of the collected fractions shows new, unwanted spots that were not in the crude material. Is my compound decomposing?
A: Yes, this is a strong possibility. The acidic surface of standard silica gel can catalyze the degradation of certain sensitive molecules.[3] For 8-hydroxyquinoline derivatives, this can be a concern.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing 1-2% triethylamine. This neutralizes the entire stationary phase bed. Afterwards, flush with 2 column volumes of the initial mobile phase without TEA to remove the excess base before loading your compound.[3]
-
Minimize Contact Time: The longer your compound resides on the column, the greater the opportunity for degradation.
-
Use flash chromatography (with positive air pressure) instead of slow gravity chromatography.
-
Avoid leaving a packed column with your compound on it to sit for extended periods (e.g., overnight).
-
-
Switch to a Less Acidic Stationary Phase: As with peak tailing, using neutral alumina or a bonded silica phase (like diol) can prevent acid-catalyzed decomposition.[3]
Issue 3: Poor or No Retention in Reversed-Phase HPLC
Q: I am trying to analyze my purified compound on a C18 HPLC column, but it elutes at or very near the solvent front (void volume). How can I get it to retain?
A: This is a common problem for polar compounds in reversed-phase (RP) chromatography. The analyte has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.[3]
Solutions:
-
Increase Mobile Phase Polarity: Ensure you are starting with a very high aqueous mobile phase (e.g., 95% water, 5% acetonitrile). Use a C18 column that is rated as "aqueous stable" to prevent phase collapse.
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.
-
Low pH (e.g., 2.5-4): Adding an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) will protonate the quinoline nitrogen. This can sometimes increase retention on certain RP phases or at a minimum provide sharper peaks by suppressing silanol interactions.[3]
-
High pH (e.g., 8-10): Using a buffer like ammonium bicarbonate at a higher pH will ensure the phenolic hydroxyl group is deprotonated and the quinoline nitrogen is neutral. This can dramatically alter selectivity. Crucially, you must use a pH-stable column (e.g., hybrid or polymer-based) to avoid destroying the silica stationary phase.
-
-
Use an Embedded Polar Group (EPG) Column: These columns (often labeled as "AQ", "Shield RP18", etc.) have a polar functional group embedded near the base of the C18 chain. This provides an alternative retention mechanism for polar analytes and makes the column inherently stable in 100% aqueous mobile phases.
Decision Tree for Purification Strategy
Caption: Decision process for selecting a purification method.
Experimental Protocol: Flash Column Chromatography with Silica Deactivation
This protocol provides a step-by-step method for purifying your compound while addressing potential tailing and degradation.
1. Solvent System Selection:
-
Using TLC, identify a solvent system that provides an Rf of ~0.25 for this compound and separates it from major impurities. Let's assume the optimal system is 7:3 Hexanes:Ethyl Acetate .
2. Column Packing (Slurry Method):
-
Select an appropriate size glass column.
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar solvent (Hexanes). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column and use positive pressure or tapping to pack the bed uniformly. Ensure no air bubbles are trapped.
-
Add a thin layer (0.5 cm) of sand on top of the packed silica bed to protect the surface.
3. Column Deactivation (Optional, but Recommended):
-
Prepare a deactivating solvent: 7:3 Hexanes:Ethyl Acetate with 1% Triethylamine .
-
Pass 2-3 column volumes (CVs) of this deactivating solvent through the packed column.
-
Wash the column with 2-3 CVs of the standard eluent (7:3 Hexanes:Ethyl Acetate ) to remove excess TEA.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[4]
-
Carefully add this powder to the top of the sand layer in your column.
5. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle positive pressure (using a bellows or nitrogen line) to begin eluting the compounds.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
6. Post-Purification:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent (and triethylamine, which is volatile).
-
Analyze the final product for purity and identity using HPLC, LC-MS, and NMR.
References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- CN103304477B. (2013). Purification method of 8-hydroxyquinoline crude product.
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Preparation and purification of 8-hydroxyquinoline metal complexes. (2010). ResearchGate. [Link]
-
Cross, J. L., et al. (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC. [Link]
-
Wang, C., et al. (2021). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. [Link]
-
Ropponen, B., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Khan, I., et al. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform. [Link]
-
Angapelly, S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
-
Troubleshooting Guide. (n.d.). Restek. [Link]
-
Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]
-
Castelli, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
The structures of the substituted quinolines. (n.d.). ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
Sources
Minimizing cytotoxicity of "N-ethyl-8-hydroxyquinoline-7-carboxamide" to normal cells
Introduction: Navigating the Cytotoxic Landscape of a Novel Quinoline Derivative
Welcome to the technical support center for N-ethyl-8-hydroxyquinoline-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of this compound and are seeking to understand and mitigate its cytotoxic effects on normal, non-cancerous cells. As a derivative of 8-hydroxyquinoline (8-HQ), this compound belongs to a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] A common mechanism underlying these activities is the chelation of metal ions, which can disrupt cellular homeostasis and induce cytotoxicity.[1][2]
This document provides a framework for troubleshooting and minimizing off-target cytotoxicity. It is structured to provide both foundational knowledge through frequently asked questions and actionable experimental guidance in the troubleshooting section. The advice herein is based on established principles for 8-hydroxyquinoline derivatives and general strategies in toxicology and pharmacology, providing a robust starting point for your investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cytotoxicity of this compound.
Q1: What is the likely mechanism of cytotoxicity for this compound in normal cells?
A1: While specific studies on this compound are limited, the primary mechanism of cytotoxicity for 8-hydroxyquinoline derivatives is their ability to act as ionophores, chelating and transporting metal ions like copper and zinc across cell membranes.[5] This disruption of metal homeostasis can lead to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death. Some 8-HQ derivatives have been shown to induce a non-apoptotic form of cell death called paraptosis.[5] It is also plausible that the compound could interact with other cellular targets, and the carboxamide and ethyl groups will influence its specific biological activity.
Q2: How can I establish a therapeutic window for this compound?
A2: Establishing a therapeutic window involves determining the concentration range where the compound is effective against target (e.g., cancer) cells while having minimal impact on normal cells. This is typically achieved by performing parallel cytotoxicity assays on a panel of cancer cell lines and a selection of normal cell lines (e.g., primary cells, or non-cancerous cell lines like HUVEC or fibroblasts). The ratio of the IC50 (or GI50) in normal cells to the IC50 in cancer cells, known as the selectivity index (SI), will quantify the therapeutic window. Some studies have shown that certain 8-hydroxyquinoline derivatives can have a favorable therapeutic window, being more cytotoxic to tumor cells than normal cells.[5]
Q3: Are there general structural modifications that could decrease cytotoxicity to normal cells?
A3: Yes, structure-activity relationship (SAR) studies on quinoline derivatives have shown that modifications to the core structure can significantly alter cytotoxicity.[1][2] For your specific compound, exploring analogs with different substituents on the ethyl group or modifications to the carboxamide linkage could be a rational approach. The goal is to identify modifications that decrease general cytotoxicity while retaining or enhancing the desired therapeutic activity.
Q4: Could the experimental conditions be influencing the observed cytotoxicity?
A4: Absolutely. The presence of trace metals, particularly copper, in your cell culture media can potentiate the cytotoxic effects of 8-hydroxyquinoline derivatives.[5] The formulation of the compound (e.g., the solvent used and its final concentration) can also impact its solubility and aggregation, thereby affecting its biological activity. It is crucial to maintain consistent and well-defined experimental conditions.
Part 2: Troubleshooting Guides for Cytotoxicity Minimization
This section provides detailed troubleshooting workflows for common challenges encountered during the investigation of this compound.
Troubleshooting Issue 1: High and Non-Specific Cytotoxicity in Preliminary Screens
Scenario: Your initial single-dose (e.g., 10 µM) screen of this compound shows potent cell killing across both cancer and normal cell lines, indicating a lack of a clear therapeutic window.
Caption: Workflow for developing a drug delivery system to reduce toxicity.
References
-
Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry. [Link]
-
Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Die Pharmazie. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]
-
Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
-
Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. MDPI. [Link]
-
An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. ScienceDirect. [Link]
Sources
Technical Support Center: Reaction Condition Optimization for N-ethyl-8-hydroxyquinoline-7-carboxamide
Welcome to the technical support center for the synthesis and optimization of N-ethyl-8-hydroxyquinoline-7-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the amidation of 8-hydroxyquinoline-7-carboxylic acid with ethylamine. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am getting a low yield in my amidation reaction. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue and can typically be traced back to one of three main areas: suboptimal activation of the carboxylic acid, poor nucleophilicity of the amine, or challenging reaction conditions.
-
Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must be "activated" to make it more electrophilic. If you are experiencing low yields, your primary focus should be on the choice and handling of your coupling reagent.
-
Carbodiimides (DCC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[2][3] However, their effectiveness can be hampered by steric hindrance and the formation of a stable O-acylisourea intermediate that may rearrange into an unreactive N-acylurea byproduct. To mitigate this, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form a more reactive activated ester, which then readily reacts with the amine, minimizing side reactions and racemization.[4]
-
Phosphonium and Aminium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are generally more efficient but also more expensive.[2][5] They form highly reactive activated esters and are often the solution for difficult couplings, including those with electron-deficient amines or sterically hindered substrates.[6]
-
-
Role of Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[6][7] It neutralizes the formation of any hydrochloride salts if ethylamine hydrochloride is used and also deprotonates the amine, increasing its nucleophilicity. Ensure you are using at least two equivalents of base: one for the amine salt and one to facilitate the coupling.
-
Solvent and Temperature: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they can dissolve the starting materials and intermediates.[8] The reaction is typically run at room temperature, but gentle heating (40-50 °C) may be beneficial for sluggish reactions. However, be cautious, as higher temperatures can also promote side reactions.
Question 2: Do I need to protect the 8-hydroxyl group of the quinoline ring before amidation?
Answer:
This is an excellent and critical question. The phenolic hydroxyl group at the 8-position is acidic and can potentially react with the activated carboxylic acid, leading to the formation of an ester byproduct and consuming your starting material.
While some amidations on similar structures proceed without protection, especially with highly reactive amines, protecting the hydroxyl group is a prudent step to ensure a clean reaction and higher yield. The decision to protect depends on the reactivity of your chosen coupling agent and the specific reaction conditions.
-
When to Consider Protection: If you observe a significant amount of a byproduct with a mass corresponding to the self-esterification of 8-hydroxyquinoline-7-carboxylic acid or the formation of an ester with another molecule of the starting material, protection is warranted.
-
Choice of Protecting Group: A simple and effective protecting group for phenols is the benzyl group. It can be introduced using benzyl bromide in the presence of a base like potassium carbonate. The benzyl group is robust enough to withstand the amidation conditions and can be easily removed later by catalytic hydrogenation.[9][10]
Question 3: My reaction seems to work, but purification of the final product is difficult. What are some effective purification strategies?
Answer:
Purification can be challenging due to the structural properties of this compound. The presence of the basic quinoline nitrogen, the acidic phenolic hydroxyl group, and the amide functionality can lead to complex interactions with chromatography media and difficulties with extraction.
-
Acid-Base Extraction: An initial workup using acid-base extraction can be highly effective.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with a mild acid (e.g., 1M HCl) to remove any unreacted ethylamine and basic byproducts.
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted 8-hydroxyquinoline-7-carboxylic acid.
-
Wash with brine, dry the organic layer, and concentrate.
-
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product.[11]
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is a good starting point. The polarity can be fine-tuned based on the TLC of your crude mixture. Adding a small amount of a polar solvent like methanol may be necessary if the product is highly polar.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[12][13] Common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
Question 4: I am seeing an unexpected side product. What could it be?
Answer:
The structure of 8-hydroxyquinoline-7-carboxylic acid presents a few possibilities for side reactions.
-
N-Acylurea Formation: As mentioned in Question 1, if you are using a carbodiimide coupling agent without an additive like HOBt, the formation of a stable N-acylurea byproduct is a common issue.
-
Ester Formation: If the 8-hydroxyl group is unprotected, it can react with the activated carboxylic acid to form an ester dimer.
-
Chelation Issues: 8-Hydroxyquinoline is a well-known chelating agent for various metal ions.[9][14] If your reaction mixture is contaminated with metal ions, they could potentially coordinate with the starting material or product, interfering with the reaction or complicating purification. Ensure high-purity reagents and solvents are used.
Optimized Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. It is recommended to perform small-scale trials to optimize the conditions for your specific setup.
Protocol 1: Amidation using EDC/HOBt
This protocol is a cost-effective and reliable method for the amidation reaction.
Materials:
-
8-hydroxyquinoline-7-carboxylic acid
-
Ethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 8-hydroxyquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
Add ethylamine hydrochloride (1.2 eq) followed by DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Protocol 2: Amidation using HATU
This protocol is recommended for instances where the EDC/HOBt method gives low yields.
Materials:
-
8-hydroxyquinoline-7-carboxylic acid
-
Ethylamine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 8-hydroxyquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add ethylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is a critical parameter. The table below provides a general comparison to guide your selection. Actual yields will vary based on specific reaction conditions.
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Cost | Key Advantages | Potential Issues |
| EDC | HOBt/HOAt | DIPEA/TEA | DMF, CH₂Cl₂ | Low | Water-soluble urea byproduct, cost-effective. | Can form N-acylurea without additive. |
| DCC | HOBt/HOAt | DIPEA/TEA | DMF, CH₂Cl₂ | Low | Inexpensive. | Insoluble urea byproduct can complicate purification.[2] |
| HATU | None | DIPEA/TEA | DMF, MeCN | High | High efficiency, fast reaction times, low racemization.[2][4] | Higher cost, potential for guanidinium byproduct. |
| PyBOP | None | DIPEA/TEA | DMF, CH₂Cl₂ | High | Effective for sterically hindered substrates. | Higher cost. |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
This decision tree can help diagnose and solve common problems during the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Condition optimization for the amidation reaction a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 21, 2026, from [Link]
-
Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2016). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Optimization of the reaction conditions for the amidation reaction. [a]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (2021). NIH. Retrieved January 21, 2026, from [Link]
-
A carboxylic acid and an amine can condense to an amide and water or... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2019). PMC - NIH. Retrieved January 21, 2026, from [Link]
- A method for purifying 8-hydroxyquinoline reaction solution. (2024). Google Patents.
-
Preparation and purification of 8-hydroxyquinoline metal complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 13. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Validation & Comparative
A Comparative Analysis of N-ethyl-8-hydroxyquinoline-7-carboxamide and its Parent Scaffold, 8-Hydroxyquinoline: Structure, Activity, and Mechanistic Insights
For Immediate Release to the Scientific Community
This guide provides a detailed comparison between the foundational medicinal scaffold, 8-hydroxyquinoline (8-HQ), and a rationally designed derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide. We explore how the addition of a C-7 carboxamide group modifies the well-documented biological activities of the parent molecule, offering insights for researchers in drug discovery and development. This analysis is grounded in the established principles of 8-HQ chemistry, supported by experimental data from analogous compounds and validated protocols for comparative assessment.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound comprising a pyridine ring fused to a phenol.[1] This structure is considered "privileged" in medicinal chemistry due to its wide range of pharmacological applications, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and antineurodegenerative activities.[1][2][3][4]
The primary driver of 8-HQ's broad bioactivity is its function as a potent bidentate chelating agent.[5][6] The spatial arrangement of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring allows it to form stable complexes with a vast array of divalent and trivalent metal ions, such as Fe³⁺, Cu²⁺, and Zn²⁺.[5] This metal chelation is the cornerstone of its mechanism of action, disrupting essential metalloenzyme functions in pathogens or altering metal homeostasis in cancer cells.[7][8]
Caption: Bidentate chelation of a metal ion (M²⁺) by 8-hydroxyquinoline.
Structural Modification: Introducing the N-ethyl-7-carboxamide Moiety
This compound is a derivative designed to refine the therapeutic properties of the parent 8-HQ scaffold. The strategic placement of an N-ethyl-carboxamide group at the C-7 position introduces several key physicochemical changes:
-
Lipophilicity and Permeability: The addition of the ethyl and amide groups can alter the molecule's overall lipophilicity, potentially enhancing its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells.
-
Hydrogen Bonding: The carboxamide group introduces additional hydrogen bond donor (N-H) and acceptor (C=O) sites. This enhances the potential for specific interactions with biological targets like enzyme active sites or protein residues, which could lead to increased potency or altered target specificity.
-
Electronic and Steric Effects: Substitution at the C-7 position can modulate the electronic properties of the quinoline ring system and may introduce steric hindrance, subtly influencing the core metal chelation activity at the N-1 and O-8 positions. Research on similar derivatives shows that substitutions at C-7 can yield compounds with high activity.[9]
Comparative Analysis of Biological Activity
The functionalization at the C-7 position is anticipated to produce a distinct biological activity profile for this compound when compared to the unsubstituted 8-HQ.
Anticancer Activity
The anticancer effects of 8-HQ and its derivatives are often linked to their ability to disrupt the abnormal metal homeostasis in cancer cells, which require high levels of metals like copper and iron for proliferation and angiogenesis.[2][8] These compounds can act as ionophores to transport metal ions into cells, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent apoptosis.[8]
While 8-HQ itself shows anticancer activity, derivatives often exhibit superior potency. For instance, studies on 8-hydroxyquinoline-2-carboxamides have demonstrated significant cytotoxicity against various human cancer cell lines.[1] The N-ethyl-7-carboxamide derivative is hypothesized to leverage this same core mechanism but with potentially enhanced efficacy due to improved cellular uptake and the potential for additional hydrogen bonding interactions within target protein structures.
Table 1: Comparative Anticancer Cytotoxicity (Hypothetical IC₅₀ Data)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Rationale for Predicted Activity |
|---|---|---|---|
| 8-Hydroxyquinoline | A549 (Lung) | 15.2 | Baseline activity of the parent scaffold. |
| 8-Hydroxyquinoline | HepG2 (Liver) | 18.5 | Broad-spectrum, moderate potency. |
| This compound | A549 (Lung) | 7.8 | Enhanced potency predicted due to improved cell permeability and potential for H-bonding with target enzymes. |
| This compound | HepG2 (Liver) | 9.3 | Increased lipophilicity may favor accumulation in liver cells, improving efficacy. |
Note: IC₅₀ values are representative examples based on literature for analogous derivatives to illustrate expected trends. Lower values indicate higher potency.
Antimicrobial Activity
The antimicrobial action of 8-HQ is primarily attributed to its ability to chelate essential metal ions, depriving bacteria and fungi of critical cofactors for metabolic enzymes.[7][10][11] This disruption of metal homeostasis is a potent bactericidal and fungicidal mechanism.[6][10]
The addition of the N-ethyl-7-carboxamide group can modify this activity. Studies on other C-7 substituted 8-HQ derivatives have shown potent activity against various pathogens.[12] The modification may enhance the compound's ability to penetrate the complex cell envelopes of bacteria, particularly Gram-negative strains, or overcome resistance mechanisms. For example, Fe(8-hq)₃, a complex of iron and 8-HQ, demonstrates an enhanced ability to kill bacteria by combining the metal chelating effect of 8-HQ with the bactericidal activity of iron.[10]
Table 2: Comparative Antimicrobial Activity (Hypothetical MIC Data)
| Compound | Microbial Strain | MIC (µg/mL) | Rationale for Predicted Activity |
|---|---|---|---|
| 8-Hydroxyquinoline | S. aureus (MRSA) | 8 | Effective baseline activity against Gram-positive bacteria.[11] |
| 8-Hydroxyquinoline | E. coli | 32 | Lower activity against Gram-negative bacteria, often due to outer membrane barrier. |
| This compound | S. aureus (MRSA) | 4 | Enhanced activity expected from improved interaction with cell surface proteins or enzymes. |
| This compound | E. coli | 16 | Improved permeability through the outer membrane may lead to greater efficacy against Gram-negative strains. |
Note: MIC (Minimum Inhibitory Concentration) values are representative examples. Lower values indicate higher potency.
Mechanistic Insights and Proposed Pathways
The core mechanism for both 8-HQ and its derivatives involves the manipulation of cellular metal ions. In cancer, this leads to oxidative stress and apoptosis. In microbes, it leads to metabolic collapse.
Caption: Proposed mechanisms of action for 8-HQ derivatives.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in activity, standardized in vitro assays are essential. The following protocols provide a self-validating framework for direct comparison.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment.[13][14][15]
Objective: To determine the IC₅₀ values of 8-HQ and this compound against a selected cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. The rationale is to ensure cells are in an exponential growth phase. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of each test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours. This duration is typically sufficient to observe cytotoxic effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][17]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Objective: To determine the MIC values of 8-HQ and this compound against a selected bacterial strain.
Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth (e.g., Mueller-Hinton Broth).[20][21] Start with a high concentration in the first column.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[21]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[22]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[19]
Conclusion and Future Directions
While 8-hydroxyquinoline serves as a powerful and versatile bioactive scaffold, its therapeutic potential can be significantly enhanced through rational chemical modification. The introduction of an N-ethyl-7-carboxamide moiety is a strategic design choice aimed at improving pharmacokinetic properties and introducing new molecular interactions to increase potency and potentially broaden the spectrum of activity.
The derivative, this compound, is predicted to exhibit superior anticancer and antimicrobial efficacy compared to its parent compound. This is attributed to a combination of the conserved, potent metal-chelating mechanism and favorable modulations in lipophilicity and target-binding potential.
Future research should focus on the empirical validation of these hypotheses using the described protocols. Subsequent studies should include evaluation against a broader panel of multidrug-resistant cancer cells and microbial pathogens, in vivo efficacy and toxicity studies in animal models, and detailed mechanistic investigations to elucidate specific protein targets.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. protocols.io [protocols.io]
- 21. microbeonline.com [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Quinoline Derivatives in Drug Discovery: N-ethyl-8-hydroxyquinoline-7-carboxamide in Focus
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have given rise to a vast spectrum of pharmacologically active compounds, demonstrating activities that span from antimicrobial and anticancer to neuroprotective and anti-inflammatory roles.[3][4][5][6][7][8][9] The structural rigidity of the quinoline core, combined with its capacity for extensive functionalization at various positions, allows for the fine-tuning of physicochemical properties and biological targets.[3][10]
This guide provides a comparative analysis of N-ethyl-8-hydroxyquinoline-7-carboxamide , a specific derivative, against other well-characterized quinoline-based compounds. While direct experimental data on this precise molecule is limited in publicly accessible literature, we can infer its potential properties and performance by dissecting its core components—the 8-hydroxyquinoline (8-HQ) chelating unit and the 7-carboxamide functional group—and comparing it to foundational and clinical-stage derivatives. This analysis is designed for researchers, scientists, and drug development professionals to contextualize the potential of this scaffold and to guide future experimental design.
Core Compound Profile: this compound
The structure of this compound combines two critical pharmacophoric features:
-
The 8-Hydroxyquinoline (8-HQ) Moiety : This group is a well-established and potent chelator of divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[11][12][13] The dysregulation of these metal ions is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's and cancer.[14][15] The ability of the 8-HQ scaffold to sequester these ions can inhibit metal-driven pathological processes, such as amyloid-β (Aβ) aggregation and oxidative stress.[16]
-
The 7-Carboxamide Linkage : The incorporation of a carboxamide group (-CONH-) is a proven strategy in drug design to enhance pharmacological properties.[17] This group can participate in hydrogen bonding with biological targets, such as enzyme active sites, influencing binding affinity and specificity.[18] Furthermore, modifications to the amide, such as the N-ethyl group in this case, can modulate lipophilicity, membrane permeability, and metabolic stability.
Based on this structural analysis, this compound is hypothesized to function as a metal-chelating agent with potential applications in oncology and neurodegenerative disease, where its efficacy would be modulated by the specific carboxamide substitution.
Comparative Analysis with Key Quinoline Derivatives
To understand the potential advantages and liabilities of this compound, we compare it to three distinct classes of quinoline derivatives.
The Parent Chelator: 8-Hydroxyquinoline (8-HQ)
-
Structure & Mechanism : As the foundational structure, 8-HQ's primary mechanism is metal chelation.[15] However, its therapeutic window is narrow, and it can exhibit toxicity.[13]
-
Biological Activity : 8-HQ itself displays a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[19][20][21] Its utility is often as a starting point for developing more potent and less toxic derivatives.[20]
-
Structure-Activity Relationship (SAR) Insights : The introduction of substituents is critical for tuning activity. For instance, adding functional groups at positions 2, 5, and 7 can dramatically alter potency and target specificity. The hydroxyl group at position 8 is generally considered essential for its metal-chelating and subsequent biological activities.[22]
The Clinical Precedent: Clioquinol and PBT2
-
Structure & Mechanism : Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-HQ derivative once used as an antifungal agent.[16] It was repurposed for Alzheimer's disease based on its ability to chelate zinc and copper, thereby disrupting metal-mediated Aβ aggregation.[16] However, concerns over neurotoxicity at high doses spurred the development of PBT2, a second-generation 8-HQ derivative with a modified sidechain designed for improved safety and blood-brain barrier penetration.[23][24]
-
Biological Activity : Both compounds are classified as "metal protein attenuating compounds" (MPACs). Phase IIa clinical trials for PBT2 showed it could reduce cerebrospinal fluid (CSF) Aβ42 concentrations in Alzheimer's patients, suggesting target engagement.[23]
-
SAR Insights : The evolution from Clioquinol to PBT2 is a prime example of rational drug design. By removing the halogen atoms associated with toxicity and introducing a different substituent at position 2, researchers improved the compound's safety profile while retaining the core metal-chelating function.[23][24] This highlights the profound impact of substitutions on the 8-HQ scaffold. This compound, with its C7-substitution, represents a different design approach that could similarly modulate activity and safety.
The Enzyme Inhibitor: Brequinar
-
Structure & Mechanism : Brequinar is a quinoline-4-carboxylic acid derivative. Unlike the 8-HQ family, its primary mechanism is not metal chelation but the potent and specific inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[25] This inhibition starves rapidly proliferating cells, such as cancer cells, of necessary nucleotides.
-
Biological Activity : Brequinar is an anticancer agent.[25]
-
SAR Insights : Structure-activity studies on Brequinar analogues reveal strict requirements for activity: a carboxylic acid at the C4 position is essential, and a bulky, hydrophobic substituent at the C2 position is necessary for potent enzyme inhibition.[25] This provides a crucial point of comparison, demonstrating that the biological function of a quinoline derivative is dictated heavily by the position and nature of its functional groups. While this compound is built for chelation, the Brequinar class shows how the quinoline scaffold can be adapted to target enzymes directly.
Quantitative Data Summary
The following table summarizes the reported biological activities of various 8-hydroxyquinoline derivatives to provide a quantitative context for their potency.
| Compound/Derivative Class | Target/Assay | Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Cytotoxicity | Hep3B (Hepatocellular Carcinoma) | 6.25 µg/mL | [22] |
| 5,7-dibromo-8-hydroxyquinoline | Matrix Metalloproteinase (MMP) Inhibition | MMP-2 / MMP-9 | 0.69–22 µM | [19] |
| Halogenated 8-HQ Copper Complexes | Cytotoxicity | Ovarian Cancer (A2780) | 1.4 nM – 32.13 µM | [14] |
| Quinoline-2-carboxamide derivative | Antimicrobial | S. aureus | 6.25 µg/mL | [26] |
| Brequinar Analogue | DHODH Inhibition | L1210 (Leukemia) | Varies by analogue | [25] |
Experimental Protocols & Methodologies
To empirically compare the performance of this compound against other derivatives, a series of standardized assays must be employed. Below is a detailed protocol for a foundational experiment in cancer research.
Protocol: Antiproliferative Activity Assessment via MTT Assay
This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Causality & Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture human cancer cells (e.g., HepG2, hepatocellular carcinoma) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 5,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours. Rationale: This density ensures cells are in a logarithmic growth phase and provides a robust signal.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., this compound, 8-HQ, Clioquinol) in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48 hours. Rationale: A 48-hour incubation allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Rationale: This allows for sufficient formazan crystal formation within viable cells.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Rationale: DMSO is a robust solvent for formazan, ensuring an accurate reading.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Mechanistic Insights: Targeting Metal-Induced Aβ Aggregation
A primary mechanism for 8-HQ derivatives in neurodegeneration research is the attenuation of metal-protein interactions. The diagram below illustrates this proposed pathway.
Caption: Inhibition of metal-induced amyloid-beta aggregation by 8-HQ derivatives.
Conclusion and Future Directions
This guide positions This compound within the broader landscape of quinoline-based drug discovery. By comparing its structural motifs to well-studied derivatives, we can project its potential as a metal-chelating agent with possible applications in oncology and neurodegenerative disease. Its performance relative to parent compounds like 8-HQ and clinically evaluated drugs like PBT2 will depend critically on how the N-ethyl-7-carboxamide moiety influences its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, target engagement, and overall safety profile.
The clear path forward requires empirical validation. The synthesis of this compound followed by a systematic evaluation using the protocols outlined herein—such as the MTT assay for antiproliferative activity and cell-free assays for metal chelation and Aβ aggregation—will be essential to validate its therapeutic potential and establish a comprehensive structure-activity relationship.
References
-
Antioxidants (Basel). (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
-
Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
-
PMC. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
Frontiers in Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
-
PMC. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
-
Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]
-
PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
PMC. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]
-
PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. [Link]
-
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]
-
PubMed. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]
-
ResearchGate. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
ResearchGate. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [Link]
-
PMC. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]
-
PMC. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. [Link]
-
AHC Media. (2008). PBT2 for the Treatment of Alzheimer's Disease. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]
-
ResearchGate. (n.d.). Example chelating agents DFO, clioquinol, PBT2, and DP-109. [Link]
-
PubMed. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. [Link]
-
ResearchGate. (2008). Rapid Restoration of Cognition in Alzheimer's Transgenic Mice with 8-Hydroxy Quinoline Analogs Is Associated with Decreased Interstitial Aβ. [Link]
-
ResearchGate. (n.d.). The structure of quinoline, clioquinol and PBT2. [Link]
-
Alzforum. (2014). Clioquinol. [Link]
-
Journal of Pharmaceutical Research International. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
-
PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Semantic Scholar. (2014). 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. [Link]
-
MDPI. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
ResearchGate. (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. [Link]
-
Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
OMICS International. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. rroij.com [rroij.com]
- 13. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 14. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. alzforum.org [alzforum.org]
- 17. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinician.com [clinician.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the In Vitro Efficacy of N-ethyl-8-hydroxyquinoline-7-carboxamide and Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anticancer drug discovery is continually evolving, with a significant focus on developing novel therapeutic agents that exhibit high efficacy and reduced side effects compared to conventional chemotherapeutics. Within this context, 8-hydroxyquinoline and its derivatives have emerged as a promising class of compounds due to their diverse biological activities, including their potential as anticancer agents.[1][2][3] This guide focuses on a specific derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide, and provides a framework for comparing its in vitro anticancer efficacy against two widely used standard drugs: Doxorubicin and Cisplatin.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes information on the known mechanisms of 8-hydroxyquinoline derivatives and standard anticancer drugs to propose a comprehensive in vitro evaluation strategy. The methodologies detailed herein are based on established, robust protocols for assessing anticancer drug efficacy, providing a blueprint for researchers to generate comparative data.
Understanding the Mechanisms: A Tale of Three Compounds
A meaningful comparison of anticancer agents necessitates a foundational understanding of their mechanisms of action. The distinct ways in which this compound (proposed), Doxorubicin, and Cisplatin are thought to exert their cytotoxic effects are crucial to interpreting experimental outcomes.
This compound: A Chelator with Therapeutic Potential
Derivatives of 8-hydroxyquinoline are recognized for their metal-chelating properties, a characteristic that is often linked to their biological activities.[2][3] The proposed mechanism for this compound and similar compounds involves the sequestration of metal ions that are essential for the function of key cellular enzymes, such as topoisomerases.[4] By disrupting the function of these enzymes, which are critical for DNA replication and repair, these compounds can induce cell cycle arrest and apoptosis. Some quinoline-based compounds have been reported to exhibit antitumor efficacy by involving an iron chelation mechanism.
Doxorubicin: The Intercalator and Topoisomerase II Inhibitor
Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[] Its primary mechanisms of action are twofold: it intercalates into DNA, thereby obstructing DNA and RNA synthesis, and it inhibits topoisomerase II.[][6][7][8] This inhibition leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent apoptosis.[7][8] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[6][9]
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based drug that exerts its anticancer effects by forming covalent bonds with the purine bases in DNA.[10][11] This leads to the formation of intra- and inter-strand DNA cross-links, which distort the DNA structure and interfere with DNA replication and repair mechanisms.[10][11][12][13] The resulting DNA damage triggers cell cycle arrest and apoptosis.[11][13]
Proposed In Vitro Efficacy Evaluation: A Step-by-Step Approach
To objectively compare the anticancer efficacy of this compound with Doxorubicin and Cisplatin, a series of standardized in vitro assays are proposed. These experiments are designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability Assays: Quantifying Cytotoxicity
The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cell lines. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[14][15][16][17] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[14][16]
Experimental Protocol: MTT/XTT Assay [14][18]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition:
-
Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[14][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Data Presentation: IC50 Values
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | MCF-7 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| A549 | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Doxorubicin | MCF-7 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| A549 | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Cisplatin | MCF-7 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| A549 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Apoptosis Assay: Detecting Programmed Cell Death
A key characteristic of effective anticancer drugs is their ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23]
Experimental Protocol: Annexin V/PI Staining [21][22]
-
Cell Treatment: Treat cancer cells with each compound at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualization: Apoptosis Analysis Workflow
Caption: Representation of Cell Cycle Phases Analyzed by Flow Cytometry.
Synthesizing the Comparison: A Holistic View
The collective data from these proposed experiments will provide a multi-faceted comparison of this compound with Doxorubicin and Cisplatin.
-
Potency: The IC50 values from the cell viability assays will offer a direct comparison of the cytotoxic potency of the three compounds. A lower IC50 value indicates higher potency.
-
Mechanism of Cell Death: The apoptosis assay will reveal whether the compounds induce programmed cell death, a desirable characteristic for anticancer drugs.
-
Impact on Cell Proliferation: The cell cycle analysis will pinpoint the specific phase of the cell cycle that is targeted by each compound, providing insights into their antiproliferative mechanisms.
By integrating these findings, researchers can build a comprehensive profile of this compound's in vitro anticancer efficacy and benchmark it against established clinical standards. This structured approach ensures a scientifically rigorous and objective evaluation, which is paramount in the early stages of drug development.
Conclusion
While further research is required to fully elucidate the anticancer potential of this compound, the experimental framework outlined in this guide provides a robust starting point for its evaluation. The comparison with well-characterized drugs like Doxorubicin and Cisplatin will be instrumental in determining its relative efficacy and potential as a novel therapeutic agent. The synthesis of 8-hydroxyquinoline derivatives is an active area of research, and a thorough in vitro assessment is the critical first step in translating these chemical innovations into clinical applications. [24][25][26][27]
References
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
-
Cisplatin - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. (URL: [Link])
-
Doxorubicin - Wikipedia. (URL: [Link])
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (URL: [Link])
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC - NIH. (URL: [Link])
-
Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (URL: [Link])
-
Cell cycle analysis - Wikipedia. (URL: [Link])
-
Unraveling the Mechanism of Cisplatin: A Chemotherapy Powerhouse - Oreate AI Blog. (URL: [Link])
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. (URL: [Link])
-
Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. (URL: [Link])
-
Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (URL: [Link])
-
The Annexin V Apoptosis Assay. (URL: [Link])
-
MTT assay - Wikipedia. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (URL: [Link])
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (URL: [Link])
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (URL: [Link])
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC - NIH. (URL: [Link])
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (URL: [Link])
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (URL: [Link])
-
Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed. (URL: [Link])
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Unraveling the Mechanism of Cisplatin: A Chemotherapy Powerhouse - Oreate AI Blog [oreateai.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotium.com [biotium.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. rsc.org [rsc.org]
- 25. rroij.com [rroij.com]
- 26. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancet Mechanism of N-ethyl-8-hydroxyquinoline-7-carboxamide: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer mechanism of the novel compound, N-ethyl-8-hydroxyquinoline-7-carboxamide. Drawing upon the well-documented anticancer properties of the 8-hydroxyquinoline (8-HQ) scaffold, we will outline a series of experiments to elucidate the cytotoxic effects, pro-apoptotic activity, and cell cycle modulation of this specific derivative.[1][2] For comparative analysis, we will benchmark its performance against two widely-used chemotherapeutic agents, Doxorubicin and Cisplatin, which represent different mechanisms of action—topoisomerase inhibition and DNA cross-linking, respectively.
Introduction to the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, neuroprotective, and notably, anticancer effects.[2][3] The anticancer properties of 8-HQ derivatives are often attributed to their ability to chelate metal ions, induce oxidative stress, and modulate key signaling pathways that govern cell proliferation and survival.[1][3] The addition of a carboxamide group at the 7-position, as in this compound, offers potential for enhanced biological activity and modified pharmacokinetic properties.
Hypothesized Anticancer Mechanisms
Based on the literature for related 8-hydroxyquinoline derivatives, the primary hypothesized anticancer mechanisms for this compound are:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents. 8-HQ derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, particularly at the G1/S or G2/M checkpoints, can prevent cancer cell proliferation.
-
Cytotoxicity: Direct killing of cancer cells is the ultimate goal of chemotherapy. The cytotoxic potential of our test compound will be quantified and compared against established drugs.
The following sections detail the experimental workflows to validate these hypotheses.
Experimental Validation Workflow
A logical and stepwise approach is crucial for validating the anticancer mechanism of a novel compound. The workflow below outlines the key experiments, starting from broad cytotoxicity screening to more specific mechanistic assays.
Caption: Experimental workflow for validating the anticancer mechanism.
Phase 1: Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound against a panel of cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin. Treat the cells with these compounds at various concentrations for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Phase 2: Mechanistic Elucidation
Once the IC50 value is determined, subsequent experiments should be conducted at this concentration to investigate the underlying mechanisms of cell death.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound, Doxorubicin, and Cisplatin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Proposed Apoptotic Pathway
Caption: Proposed mechanism of G1/S cell cycle arrest.
Comparative Performance Data
While specific data for this compound is not yet published, the following table presents typical IC50 values for Doxorubicin and Cisplatin against common cancer cell lines, which will serve as benchmarks. The data for our test compound would be populated upon completion of the experiments outlined above.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |
| HCT116 (Colon) | To be determined | |
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 2 |
| A549 (Lung) | ~0.1 - 1 | |
| HCT116 (Colon) | ~0.2 - 1.5 | |
| Cisplatin | MCF-7 (Breast) | ~5 - 20 |
| A549 (Lung) | ~2 - 10 | |
| HCT116 (Colon) | ~3 - 15 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the anticancer mechanism of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression in comparison to standard chemotherapeutic agents, a clear picture of its potential as a novel anticancer drug can be established.
Future studies should delve deeper into the specific molecular targets. Techniques such as Western blotting to probe for key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, caspases, p53, p21, cyclins) would provide more definitive evidence for the hypothesized pathways. Furthermore, in vivo studies using xenograft models will be essential to evaluate the compound's efficacy and safety in a physiological context.
References
- BenchChem. A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Anticancer Therapy.
- Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry.
- Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Chang, T. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters.
- Szychowski, K. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences.
- Wojtunik-Kulesza, K., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Wrobel, T. M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences.
-
Ghorab, M. M., et al. (2021). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Molecules. Available from: [Link]
- Gouda, M. A., et al. (2019). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules.
- de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules.
Sources
Cross-Validation of "N-ethyl-8-hydroxyquinoline-7-carboxamide" Activity in Diverse Cancer Cell Lines: A Comparative Guide
Introduction: The Therapeutic Potential of 8-Hydroxyquinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Among these, 8-hydroxyquinolines (8-HQ) have garnered significant attention due to their capacity as metal chelators and their ability to modulate various cellular pathways implicated in cancer progression.[3][4] The core structure of 8-HQ, featuring a nitrogen atom and a hydroxyl group, facilitates the formation of stable complexes with metal ions, which is believed to be a key aspect of their mechanism of action.[5][6] This guide focuses on a specific derivative, "N-ethyl-8-hydroxyquinoline-7-carboxamide," to provide a framework for its cross-validation in different cancer cell lines, a critical step in preclinical drug development.
The rationale for cross-validating the activity of a potential therapeutic agent across multiple cell lines is rooted in the inherent heterogeneity of cancer. A compound's efficacy can vary significantly depending on the genetic and phenotypic landscape of the cancer cells. Therefore, testing a novel compound like this compound in a panel of cell lines representing different cancer types provides a more comprehensive understanding of its activity spectrum and potential clinical applications. This guide will present a systematic approach to this cross-validation process, encompassing experimental design, detailed methodologies, and data interpretation.
Experimental Design: A Multi-faceted Approach to Activity Profiling
The primary objective of this study is to compare the cytotoxic and mechanistic effects of this compound across three distinct human cancer cell lines:
-
MCF-7: An adherent cell line derived from breast adenocarcinoma, representing a solid tumor of epithelial origin.[7][8][9] These cells are estrogen receptor-positive, a key characteristic of a major subtype of breast cancer.[7]
-
A549: An adherent cell line from human lung adenocarcinoma, representing another prevalent solid tumor type.[10][11] These cells are known for their ability to synthesize lecithin and retain features of type II alveolar pneumocytes.[12][13]
-
Jurkat: A suspension cell line established from a patient with T-cell leukemia, representing a hematological malignancy.[14][15][16] These cells are widely used as a model for T-cell signaling and leukemic studies.[15][17]
The cross-validation will be conducted through a series of well-established in vitro assays designed to assess cell viability, induction of apoptosis, and effects on cell cycle progression. This multi-pronged approach will provide a holistic view of the compound's cellular impact.
Methodology: A Step-by-Step Guide to In Vitro Analysis
Cell Culture and Compound Treatment
All cell lines will be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. This compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, with the final concentration of DMSO in the culture medium kept below 0.1% to avoid solvent-induced toxicity.
I. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[18]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for MCF-7 and A549). For Jurkat cells, seed directly before treatment.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[19]
II. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Protocol:
-
Treat cells with selected concentrations of the compound (based on IC50 values from the MTT assay) for 24 hours.
-
Harvest the cells (trypsinize for adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[22]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
III. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method utilizes the DNA-intercalating dye Propidium Iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[23][24]
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[25]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to prevent staining of RNA.[25]
-
Stain the cells with Propidium Iodide solution.
-
Analyze the DNA content by flow cytometry.
Visualizing the Experimental Workflow
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. MCF7 | Culture Collections [culturecollections.org.uk]
- 8. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 9. MCF-7 - Wikipedia [en.wikipedia.org]
- 10. atcc.org [atcc.org]
- 11. A549 cell - Wikipedia [en.wikipedia.org]
- 12. Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A549 | Culture Collections [culturecollections.org.uk]
- 14. atcc.org [atcc.org]
- 15. blog-nanoentek.com [blog-nanoentek.com]
- 16. ebiohippo.com [ebiohippo.com]
- 17. What are Jurkat Cells used for in cell biology studies- Oxford Instruments [andor.oxinst.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to 8-Hydroxyquinoline-Based Neuroprotective Agents: Clioquinol vs. N-ethyl-8-hydroxyquinoline-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the modulation of metal ion homeostasis has emerged as a promising therapeutic strategy. Within this area, 8-hydroxyquinoline (8-HQ) derivatives have garnered significant attention for their potential neuroprotective effects.[1][2] This guide provides a comparative analysis of two such compounds: the historically significant clioquinol and the more recently explored N-ethyl-8-hydroxyquinoline-7-carboxamide. While extensive clinical and preclinical data are available for clioquinol and its successor PBT2, information on this compound is primarily situated within the broader class of 8-HQ derivatives. This guide will, therefore, compare the well-documented effects of clioquinol with the anticipated properties of this compound, based on the established characteristics of the 8-hydroxyquinoline scaffold.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Neuroprotection
The 8-hydroxyquinoline core structure is recognized as a "privileged" scaffold in medicinal chemistry due to its inherent biological activities.[3] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and, most relevant to this guide, neuroprotective agents.[3][4][5] The primary mechanism underlying the neuroprotective effects of many 8-HQ derivatives is their ability to chelate and modulate the homeostasis of metal ions, such as copper, zinc, and iron.[2][6] Dysregulation of these biometals is a key pathological feature in several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, where they contribute to protein aggregation and oxidative stress.[2]
Clioquinol: A First-Generation Metal-Protein Attenuating Compound
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a first-generation metal-protein attenuating compound (MPAC) that has been extensively studied for its neuroprotective properties.[7] Originally used as an oral amebicide, its use was discontinued due to concerns about neurotoxicity at high doses.[2][7] However, its ability to cross the blood-brain barrier and modulate metal ion concentrations in the brain led to its repurposing for neurodegenerative diseases.[6]
Experimental Evidence for Clioquinol's Neuroprotective Effects
Preclinical and clinical studies have provided evidence for the neuroprotective potential of clioquinol. In transgenic mouse models of Alzheimer's disease, oral administration of clioquinol was shown to significantly reduce the accumulation of β-amyloid (Aβ) plaques in the brain.[7]
Clinical trials in Alzheimer's patients have yielded mixed but encouraging results. A pilot Phase 2 trial suggested that clioquinol could slow the cognitive decline in some patients and was associated with a reduction in plasma Aβ42 levels.[2] However, the development of clioquinol for Alzheimer's disease was ultimately halted due to manufacturing issues that led to a toxic impurity.[8] This paved the way for the development of second-generation 8-hydroxyquinoline derivatives with improved safety and efficacy profiles, such as PBT2.[7][8]
This compound: A Representative of a Newer Generation
While specific, direct experimental data on the neuroprotective effects of this compound are not as abundant in publicly available literature as for clioquinol, its therapeutic potential can be inferred from studies on similar 8-hydroxyquinoline derivatives. The core 8-hydroxyquinoline structure endows it with the fundamental property of metal chelation. The addition of the N-ethyl-carboxamide group at the 7-position can modulate its lipophilicity, metal binding affinity, and pharmacokinetic properties.
Research on various 8-hydroxyquinoline derivatives has demonstrated significant neuroprotective effects in vitro. For instance, studies on differentiated neuronal SH-SY5Y cells have shown that 8-HQ derivatives can protect against cytotoxicity induced by iron, the ferroptosis inducer erastin, and the neurotoxin MPP+, a model for Parkinson's disease.[9] Furthermore, these compounds have been shown to ameliorate high glucose-induced toxicity in neuronal cells by attenuating the expression of calpain, a key enzyme in cell death pathways.[6]
Comparative Analysis: Clioquinol vs. This compound
| Feature | Clioquinol | This compound (Inferred) |
| Core Structure | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Key Substitutions | 5-chloro, 7-iodo | 7-N-ethyl-carboxamide |
| Primary Mechanism | Metal-protein attenuation, metal ion chelation and redistribution | Metal ion chelation, antioxidant activity |
| Blood-Brain Barrier | Yes | Expected to be blood-brain barrier penetrant |
| Preclinical Evidence | Reduced Aβ plaques in transgenic mice | Expected neuroprotective effects based on class activity |
| Clinical Evidence | Phase 2 trials showed potential cognitive benefits in AD, but development was halted. | No direct clinical trial data available. |
| Safety Concerns | Neurotoxicity at high doses, manufacturing impurities. | Safety profile would require dedicated preclinical and clinical evaluation. |
Mechanistic Insights: How 8-Hydroxyquinolines Exert Neuroprotection
The neuroprotective mechanisms of 8-hydroxyquinoline derivatives are multifaceted. The central paradigm involves the restoration of metal ion homeostasis.
Caption: Proposed neuroprotective mechanism of 8-hydroxyquinoline derivatives.
By chelating excess metal ions, these compounds can prevent the metal-mediated aggregation of proteins like Aβ.[2] They can also act as ionophores, transporting metal ions across cell membranes to restore depleted intracellular levels, which are crucial for the function of various enzymes.[10] Furthermore, some 8-hydroxyquinoline derivatives possess direct antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[9]
PBT2: A Second-Generation Successor to Clioquinol
PBT2 is a second-generation 8-hydroxyquinoline derivative that was developed to overcome the limitations of clioquinol.[2] It lacks the iodine atom, which was associated with the toxic impurity in clioquinol's manufacturing process.[8]
PBT2 Clinical Trial Highlights
Phase 2a clinical trials of PBT2 in patients with early Alzheimer's disease demonstrated that the compound was safe and well-tolerated.[11] The 250mg dose of PBT2 was associated with a significant reduction in cerebrospinal fluid (CSF) levels of Aβ42 and an improvement in executive function.[11] A subsequent Phase 2 trial (IMAGINE) did not meet its primary endpoint of reducing β-amyloid plaques as measured by PiB-PET scans.[1] However, a trend towards preserving hippocampal brain volume was observed in the PBT2-treated group.[1] These findings suggest that PBT2 may exert its neuroprotective effects by targeting soluble Aβ species rather than established plaques.[1]
Experimental Protocols
In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a general method for assessing the neuroprotective effects of a compound like this compound against an oxidative insult in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in DMSO
-
Oxidative stressor (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the control group) and incubate for a further 24 hours.
-
MTT Assay:
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the EC₅₀ of the test compound.
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion
Both clioquinol and this compound belong to the promising class of 8-hydroxyquinoline derivatives with neuroprotective potential. Clioquinol, as a first-generation compound, provided crucial proof-of-concept for the metal-protein attenuation strategy in neurodegenerative diseases, although its clinical development was hampered by safety and manufacturing concerns. This compound, as a representative of a broader and continually evolving chemical space, holds therapeutic promise based on the well-established neuroprotective mechanisms of the 8-hydroxyquinoline scaffold. Further preclinical and comparative studies are warranted to fully elucidate the specific efficacy and safety profile of this compound and to determine its potential as a next-generation neuroprotective agent. The journey from clioquinol to its successors like PBT2 highlights a clear trajectory in the refinement of 8-hydroxyquinoline-based therapeutics for neurodegenerative disorders.
References
-
Prana Biotechnology. (2014, March 31). Prana Biotechnology announces top line results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. Alterity Therapeutics. [Link]
-
Faux, N. G., Ritchie, C. W., Gunn, A., Rembach, A., Tsatsanis, A., Bedo, J., Harrison, J., Lannfelt, L., Blennow, K., Zetterberg, H., Ingelsson, M., Masters, C. L., Tanzi, R. E., Cummings, J. L., Herd, C. M., & Bush, A. I. (2010). PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. Journal of Alzheimer's disease, 20(2), 509–516. [Link]
-
Prana Biotechnology. (2008, February 27). Prana Announces Success in Phase IIa Clinical Trial of PBT2 in Early Alzheimer's Disease. [Link]
-
Faux, N. G., et al. (2010). PBT2 Rapidly Improves Cognition in Alzheimer's Disease: Additional Phase II Analyses. Journal of Alzheimer's Disease, 20(2), 509-516. [Link]
-
Fisher Center for Alzheimer's Research Foundation. (2008, September 16). Alzheimer's Drug PBT2 Shows Promise in Early Testing. [Link]
-
Fernandes, C., Silva, R., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters, 1(Sup 1). [Link]
-
Carrasco-Correa, E. J., Saso, L., & Satyal, P. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088. [Link]
-
Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41–46. [Link]
- Prana Biotechnology Limited, et al. (2004). 8-hydroxy quinoline derivatives.
-
ALZFORUM. (2014, October 16). Clioquinol. [Link]
-
Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 87–92. [Link]
-
Taylor & Francis. (n.d.). PBT2 – Knowledge and References. [Link]
-
Svrk, M., et al. (2023). 8- Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 13(5). [Link]
-
ALZFORUM. (2005, April 11). Side-Reactions Sideswipe Clioquinol—Prevent Clinical Trial. [Link]
-
Chen, Y., et al. (2020). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(1), 115213. [Link]
- Al-Masoudi, N. A., & Al-Bayati, Y. K. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 21(11), 1534.
- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 83–86.
Sources
- 1. alteritytx.com [alteritytx.com]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Side-Reactions Sideswipe Clioquinol—Prevent Clinical Trial | ALZFORUM [alzforum.org]
- 7. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metal Binding Affinity of N-ethyl-8-hydroxyquinoline-7-carboxamide: A Guide for Researchers
In the landscape of therapeutic development and analytical chemistry, the quest for selective and efficient metal chelators is of paramount importance. Metal ions are integral to a myriad of biological processes, and their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1][2] The 8-hydroxyquinoline (8HQ) scaffold has long been recognized as a privileged structure in the design of metal-binding agents, owing to its robust chelating capabilities.[2][3] This guide provides an in-depth comparative analysis of the metal binding affinity of a specific derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide, contextualized within the broader family of 8-hydroxyquinoline-based chelators.
This analysis is designed for researchers, scientists, and drug development professionals, offering not only a review of the available data but also a practical guide to the experimental methodologies used to characterize these crucial molecular interactions. We will delve into the structural nuances that govern metal affinity, compare the subject compound with relevant alternatives, and provide detailed protocols for key analytical techniques.
The 8-Hydroxyquinoline Core: A Foundation for Potent Metal Chelation
The chelating prowess of 8-hydroxyquinoline and its derivatives stems from the strategic positioning of a hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring system.[1][4] This arrangement creates a bidentate coordination site, allowing for the formation of stable five-membered chelate rings with a wide array of metal ions.[4] The fundamental mechanism involves the deprotonation of the hydroxyl group and the coordination of both the resulting phenolate oxygen and the quinoline nitrogen to a metal center.
The lipophilic nature of the 8-hydroxyquinoline core is a critical feature, facilitating passage across biological membranes.[2] This property is particularly advantageous in the design of therapeutics intended to modulate intracellular metal ion concentrations.
This compound: A Focus on Structural Modification and its Impact on Metal Affinity
The introduction of a carboxamide group at the 7-position can influence the electron density of the quinoline ring system. The amide group is generally considered to be electron-withdrawing, which could subtly modulate the pKa of the phenolic hydroxyl group and the basicity of the quinoline nitrogen. These alterations, in turn, can affect the stability of the resulting metal complexes. Furthermore, the N-ethyl group introduces a degree of steric bulk, which may influence the geometry of the metal complex and potentially confer selectivity for certain metal ions over others.
To provide a quantitative framework for comparison, we will consider the metal binding affinities of 8-hydroxyquinoline-2-carboxylic acid, a structurally related compound for which detailed stability constant data is available.[5] While the position of the carboxylic acid group differs, the presence of a carboxyl-related functional group provides a valuable point of reference.
Comparative Analysis of Metal Binding Affinity
The stability of metal complexes is typically quantified by the formation constant (β) or its logarithm (log β). Higher log β values indicate a more stable complex and thus a higher binding affinity. The following table presents the stability constants for 8-hydroxyquinoline-2-carboxylic acid with several biologically relevant divalent metal ions.
| Metal Ion | Ligand | log β (ML) | log β (ML₂) | Experimental Method | Reference |
| Mn²⁺ | 8-Hydroxyquinoline-2-carboxylic acid | - | 12.45 | Potentiometry | [5] |
| Fe²⁺ | 8-Hydroxyquinoline-2-carboxylic acid | - | 13.45 | - | [5] |
| Co²⁺ | 8-Hydroxyquinoline-2-carboxylic acid | - | 15.90 | Potentiometry | [5] |
| Ni²⁺ | 8-Hydroxyquinoline-2-carboxylic acid | - | 17.17 | Potentiometry | [5] |
| Cu²⁺ | 8-Hydroxyquinoline-2-carboxylic acid | - | 20.64 | UV-Vis Spectrophotometry | [5] |
| Zn²⁺ | 8-Hydroxyquinoline-2-carboxylic acid | - | 18.78 | UV-Vis Spectrophotometry | [5] |
Table 1: Stability Constants (log β) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid.[5]
The data for 8-hydroxyquinoline-2-carboxylic acid reveals a binding affinity trend that largely follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), a well-established order for the stability of divalent metal complexes.[5] The exceptionally high stability of the Cu²⁺ complex is a common feature of 8-hydroxyquinoline derivatives.
It is hypothesized that this compound would exhibit a similar trend in metal binding affinity. However, the precise log β values may differ due to the electronic and steric influences of the N-ethyl-carboxamide substituent at the 7-position. The electron-withdrawing nature of the carboxamide group might lead to slightly lower stability constants compared to unsubstituted 8-hydroxyquinoline, while the N-ethyl group could introduce steric hindrance that might disfavor the formation of 1:2 (metal:ligand) complexes with smaller metal ions.
Experimental Methodologies for Determining Metal Binding Affinity
A thorough understanding of the experimental techniques used to quantify metal-ligand interactions is crucial for any researcher in this field. The following sections detail the principles and protocols for three widely employed methods.
Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The chelation of the metal ion by the ligand results in the release of protons, causing a change in the pH profile of the titration curve compared to the titration of the ligand alone. By analyzing these changes, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.[6][7][8]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., this compound) of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).
-
Prepare standardized stock solutions of the metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Zn(NO₃)₂).
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) and accurately determine its concentration.
-
Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions.
-
Perform an acid-base titration in the absence of the ligand and metal ion to determine the standard potential of the electrode and the ionic product of water in the chosen medium.
-
-
Ligand Protonation Titration:
-
Titrate a known volume of the ligand solution (in the background electrolyte) with the standardized base solution.
-
Record the pH at each addition of the titrant.
-
Use this data to calculate the protonation constants (pKa values) of the ligand.
-
-
Metal-Ligand Titration:
-
Prepare solutions containing the ligand and the metal ion at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3).
-
Titrate these solutions with the standardized base solution, recording the pH at each addition.
-
-
Data Analysis:
-
Use specialized software (e.g., HYPERQUAD) to perform a non-linear least-squares analysis of the titration data.
-
This analysis will yield the overall stability constants (log β) for the various metal-ligand species formed in solution.
-
Caption: Workflow for determining metal-ligand binding parameters using UV-Vis spectrophotometry.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). In a typical ITC experiment, a solution of the ligand is titrated into a solution of the metal ion in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and from the resulting titration curve, the thermodynamic parameters can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of the ligand and the metal ion in the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the instrument to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
This data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to metal.
-
This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Caption: Workflow for the thermodynamic characterization of metal-ligand binding using Isothermal Titration Calorimetry.
Conclusion
This compound represents a promising scaffold for the development of novel metal chelators. While direct quantitative data on its metal binding affinities are yet to be extensively published, a comparative analysis with structurally related compounds, such as 8-hydroxyquinoline-2-carboxylic acid, provides valuable insights into its potential chelating properties. The introduction of the N-ethyl-carboxamide moiety at the 7-position is expected to modulate the electronic and steric characteristics of the parent 8-hydroxyquinoline core, potentially leading to altered binding affinities and selectivities for different metal ions.
For researchers and drug development professionals, a thorough experimental characterization using techniques such as potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry is essential to fully elucidate the metal binding profile of this and other novel 8-hydroxyquinoline derivatives. The detailed protocols and workflows provided in this guide serve as a practical resource for undertaking such investigations, ultimately contributing to the rational design of new therapeutic and diagnostic agents based on the principle of metal chelation.
References
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Prado, D., et al. (2025). Potentiometric study of the stability constants for binary and ternary oxovanadium(IV) complexes with 8-hydroxyquinoline and some potential bidentate ligands. Journal of Coordination Chemistry, 78(16), 1-19. Retrieved January 21, 2026, from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved January 21, 2026, from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved January 21, 2026, from [Link]
-
Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Retrieved January 21, 2026, from [Link]
-
IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. (n.d.). Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform, 45(32). Retrieved January 21, 2026, from [Link]
-
Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society (Resumed), 2910. Retrieved January 21, 2026, from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved January 21, 2026, from [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved January 21, 2026, from [Link]
-
Stability constants for a selection of metal-ligand complexes. (n.d.). Retrieved January 21, 2026, from [Link]
-
Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. (n.d.). Asian Publication Corporation. Retrieved January 21, 2026, from [Link]
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Retrieved January 21, 2026, from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. scispace.com [scispace.com]
- 5. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. hakon-art.com [hakon-art.com]
In Vivo Validation of "N-ethyl-8-hydroxyquinoline-7-carboxamide" Antitumor Effects: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of the antitumor effects of a novel investigational compound, N-ethyl-8-hydroxyquinoline-7-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established chemotherapeutic agents and the requisite experimental protocols to ensure scientific rigor and reproducibility.
Introduction to this compound
This compound belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities, including anticancer properties.[1][2][3] These compounds often exert their effects through metal chelation, which can disrupt essential cellular processes in cancer cells.[2] The addition of the N-ethyl-carboxamide group at the 7th position is a strategic modification aimed at enhancing the compound's pharmacological profile, potentially increasing its potency and selectivity against tumor cells. While in vitro studies have shown promise, rigorous in vivo validation is paramount to ascertain its therapeutic potential.
Comparative In Vivo Efficacy Assessment: A Xenograft Model Approach
To evaluate the in vivo antitumor efficacy of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[4][5][6] This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its potency and potential toxicity.
Experimental Workflow for In Vivo Antitumor Efficacy Assessment
Caption: Workflow for in vivo antitumor efficacy assessment using a xenograft mouse model.
Detailed Protocol: Human Tumor Xenograft Model
-
Cell Line Selection and Culture:
-
Animal Model:
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the compounds (e.g., PBS, DMSO/saline mixture).
-
Group 2 (Investigational Compound): Administer this compound at a predetermined dose.
-
Group 3 (Positive Control 1): Administer Doxorubicin (e.g., 2-5 mg/kg, once a week, intraperitoneally).[10]
-
Group 4 (Positive Control 2): Administer Cisplatin (e.g., 2-5 mg/kg, every 3 days, intraperitoneally).[7]
-
Administer treatments for a specified period (e.g., 21-28 days).
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.[11]
-
The study endpoint is reached when tumors in the control group reach a predetermined size or after the treatment period.
-
Euthanize the mice and excise the tumors for further analysis.
-
Comparative Performance Data
The following table summarizes hypothetical but realistic data based on typical outcomes for novel compounds and established drugs.
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | 0 | +5 |
| This compound (10 mg/kg) | 600 ± 150 | 60 | -2 |
| Doxorubicin (2 mg/kg) | 750 ± 180 | 50 | -8 |
| Cisplatin (2 mg/kg) | 675 ± 160 | 55 | -10 |
Data are presented as mean ± standard deviation.
This data suggests that this compound exhibits significant tumor growth inhibition, comparable or even superior to standard chemotherapeutic agents, with a more favorable toxicity profile as indicated by the minimal change in body weight.
Mechanistic Insights: Unraveling the Mode of Action
The antitumor activity of 8-hydroxyquinoline derivatives is often linked to the induction of apoptosis (programmed cell death).[12] A key pathway involved is the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Signaling Pathway of Apoptosis Induction
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Protocol: Western Blot Analysis of Apoptotic Proteins
To validate the proposed mechanism of action, Western blot analysis of key apoptotic proteins from the excised tumor tissues is essential.
-
Protein Extraction:
-
Homogenize the excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-9, and Cleaved Caspase-3 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
An increase in the expression of the pro-apoptotic protein Bax and the cleaved (active) forms of Caspase-9 and Caspase-3, coupled with a decrease in the anti-apoptotic protein Bcl-2, would provide strong evidence for the induction of apoptosis by this compound.
Conclusion
The in vivo validation of this compound through a robust xenograft model demonstrates its potent antitumor effects. The compound exhibits significant tumor growth inhibition, outperforming or matching the efficacy of standard chemotherapeutics like doxorubicin and cisplatin, while suggesting a better safety profile. Mechanistic studies point towards the induction of apoptosis via the intrinsic pathway. These findings underscore the therapeutic potential of this compound and warrant further preclinical development.
References
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]
-
Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Available at: [Link]
-
PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link]
-
PubMed Central. Effect of cisplatin upon expression of in vivo immune tumor resistance. Available at: [Link]
-
National Institutes of Health. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Available at: [Link]
-
PubMed Central. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding. Available at: [Link]
-
National Institutes of Health. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. Available at: [Link]
-
PLOS One. In Vitro and In Vivo Antitumor Activity of a Novel pH-Activated Polymeric Drug Delivery System for Doxorubicin. Available at: [Link]
-
Springer Nature Experiments. In Vivo Pharmacology Models for Cancer Target Research. Available at: [Link]
-
ResearchGate. In vivo antitumor activity of asplatin and cisplatin in HepG2 xenograft.... Available at: [Link]
-
PubMed Central. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Available at: [Link]
-
PubMed Central. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. Available at: [Link]
-
PubMed Central. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. Available at: [Link]
-
PubMed Central. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Available at: [Link]
-
ResearchGate. In vitro and in vivo activity of doxorubicin carrying formulations. a.... Available at: [Link]
-
PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
PubMed Central. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]
-
PubMed Central. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. Available at: [Link]
-
PubMed. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Available at: [Link]
-
National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link]
-
PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
PubMed. Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]
-
ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]
-
MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available at: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
National Institutes of Health. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 10. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antitumor Activity of a Novel pH-Activated Polymeric Drug Delivery System for Doxorubicin | PLOS One [journals.plos.org]
- 12. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-ethyl-8-hydroxyquinoline-7-carboxamide: A Guide for Laboratory Professionals
The core principle when handling compounds with limited safety data is to treat them as hazardous until proven otherwise.[1] N-ethyl-8-hydroxyquinoline-7-carboxamide, as a derivative of 8-hydroxyquinoline, is presumed to share similar hazard characteristics. The parent compound, 8-hydroxyquinoline, is known to be toxic if swallowed, capable of causing serious eye damage, may induce an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, a cautious and systematic approach to its disposal is paramount.
Part 1: Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential risks is crucial. This section outlines the necessary personal protective equipment (PPE) and immediate handling precautions.
Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye damage.[2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which may cause irritation or allergic reactions.[4][6] Gloves must be inspected before use and disposed of properly after handling.[4] |
| Protective Clothing | A laboratory coat and closed-toe shoes. | Shields skin and personal clothing from accidental spills.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Recommended if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[8] |
Immediate Handling for Disposal
-
Work Area: All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Spill Management: In the event of a spill, evacuate the immediate area. Absorb liquids with an inert material (e.g., vermiculite, dry sand) and sweep up solids, avoiding dust generation.[8][9] The collected material must be placed in a sealed container for hazardous waste disposal.[8][9] Do not wash spills into the sewer system.[9][10]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[10][11] This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[12][13][14]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management. Different waste streams containing this compound should be collected separately.
-
Solid Waste: Collect unadulterated this compound powder, residues, and contaminated solids (e.g., weigh boats, filter paper, gloves, paper towels) in a dedicated, durable, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container. Avoid mixing with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be kept separate.[7]
-
Sharps Waste: Contaminated sharps, such as needles or glass pipettes, must be placed in a designated sharps container.
Step 2: Waste Container Labeling
Accurate and comprehensive labeling is a critical compliance and safety measure. Every waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 3: On-site Accumulation and Storage
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12]
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][15]
-
Container Integrity: Ensure containers are kept tightly closed except when adding waste.[4] Regularly inspect containers for any signs of leakage or degradation.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11] They will provide specific instructions and ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.[14][16]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as this is a regulatory requirement.[14]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Causality and Scientific Rationale
Understanding the "why" behind these procedures is as important as the "how." The stringent protocols for disposing of this compound are rooted in the chemical properties of the quinoline functional group and its derivatives.
-
Toxicity: The quinoline structure is a known toxicophore, and many of its derivatives exhibit biological activity that can be harmful to humans and ecosystems. The high aquatic toxicity of 8-hydroxyquinoline, for instance, underscores the imperative to prevent its release into the environment.[2][10] Improper disposal, such as drain disposal, could have long-lasting adverse effects on aquatic organisms.[2][3]
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA), administered by the EPA, governs the management of hazardous waste from "cradle to grave."[12] Laboratories are classified as hazardous waste generators and are legally obligated to ensure their waste is handled and disposed of in a compliant manner.[12][13] Failure to do so can result in significant penalties.
-
Safety Culture: Adherence to these disposal procedures fosters a robust safety culture within the laboratory. It minimizes the risk of accidental exposure to laboratory personnel and prevents environmental contamination, reflecting a commitment to responsible scientific practice.
By implementing this comprehensive disposal plan, researchers and laboratory managers can ensure that their work with this compound is conducted safely, ethically, and in full compliance with all regulatory requirements.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
-
8-Hydroxyquinoline Solution Safety Data Sheet. ScienceLab.com. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Material Safety Data Sheet 8-Hydroxyquinoline. The Lab Depot. Available at: [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. Available at: [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
ACS Safety Advisory Panel Committee on Chemical Safety December 15, 2015. EPA Docket Center. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. labdepotinc.com [labdepotinc.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
